Picolinoyl chloride hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254051. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
pyridine-2-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPHVHVAGBKHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192955 | |
| Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39901-94-5 | |
| Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039901945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39901-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picolinoyl Chloride Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRIDINECARBONYL CHLORIDE, HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ79PL9X87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Picolinoyl Chloride Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of picolinoyl chloride hydrochloride for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a reactive acyl chloride derivative of picolinic acid. It serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | pyridine-2-carbonyl chloride;hydrochloride | [2] |
| Synonyms | 2-Pyridinecarbonyl chloride hydrochloride, Picolinic acid chloride hydrochloride | [2][3] |
| CAS Number | 39901-94-5 | [3][4] |
| Molecular Formula | C₆H₅Cl₂NO | [2] |
| Molecular Weight | 178.01 g/mol | [2] |
| Appearance | White to off-white or beige solid, crystalline powder | [3][4][5] |
| Melting Point | 60-65 °C to 119-125 °C (Note: Significant variation reported) | [5] |
| Solubility | Soluble in polar organic solvents; insoluble in water. Reacts with water. | [3][5] |
| InChI | InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H | [3] |
| SMILES | C1=CC=NC(=C1)C(=O)Cl.Cl | [3] |
Synthesis and Purification
The most common method for the synthesis of this compound is the reaction of picolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by the formation of the hydrochloride salt.[6]
Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of this compound from picolinic acid.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas or solution in an anhydrous solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid in anhydrous toluene.
-
Add a catalytic amount of dimethylformamide to the suspension.
-
Slowly add an excess of thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).[7]
-
Allow the mixture to cool to room temperature and then evaporate the solvent and excess thionyl chloride under reduced pressure.
-
The crude picolinoyl chloride is then dissolved in a minimal amount of anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether, until precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.
Experimental Protocol: Purification
Recrystallization is a common method for the purification of solid organic compounds.[8]
Materials:
-
Crude this compound
-
Anhydrous polar organic solvent (e.g., acetonitrile, ethyl acetate)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot, anhydrous solvent.
-
If insoluble impurities are present, hot filter the solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold, anhydrous solvent.
-
Dry the crystals under vacuum.
Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized for its reactivity as an acylating agent.[6]
Acylation Reactions
It readily reacts with nucleophiles, such as amines and alcohols, to form the corresponding amides and esters. This reactivity is central to its use in the synthesis of pharmaceuticals and other complex organic molecules.[6]
Hydrolysis
In the presence of water, this compound hydrolyzes to form picolinic acid.[6] This reaction underscores the need for anhydrous conditions when handling this compound.
Applications
-
Pharmaceutical Synthesis: It is a building block for various pharmaceuticals, including antiviral and antimicrobial agents.[1]
-
Agrochemical Synthesis: Used in the preparation of pesticides and herbicides.[1]
-
Proteomics: Employed as a reagent for labeling proteins to study their interactions.[6]
-
Prodrug Development: The picolinoyl moiety can be incorporated into prodrugs to control their activation and improve therapeutic selectivity.[6]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. Due to the electron-withdrawing nature of the carbonyl chloride group and the protonation of the nitrogen atom, these signals will be shifted downfield compared to pyridine itself. The proton alpha to the nitrogen (at the 6-position) is expected to be the most downfield, followed by the other ring protons.
-
¹³C NMR: The carbon NMR spectrum should display six signals. The carbonyl carbon will appear significantly downfield (typically in the 160-180 ppm range for acyl chlorides).[9] The five carbons of the pyridine ring will also be observed, with their chemical shifts influenced by the substituents and the positive charge on the nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
-
A strong absorption band around 1750-1800 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride.
-
Multiple bands in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.
-
Bands corresponding to C-H stretching and bending vibrations.
Mass Spectrometry (MS)
-
Molecular Ion: In a mass spectrum, the molecular ion peak would be expected at an m/z corresponding to the picolinoyl chloride cation (C₆H₄ClNO⁺).
-
Fragmentation: The primary fragmentation pathway would likely involve the loss of a chlorine radical followed by the loss of carbon monoxide to give a pyridyl cation. Further fragmentation of the pyridine ring would also be observed.
Safety Information
This compound is a corrosive and irritant compound.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with important applications in drug discovery and development. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its safe and effective use in the laboratory. While detailed experimental spectroscopic data is not widely available, its structural characteristics allow for the prediction of its spectral properties.
References
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. This compound | C6H5Cl2NO | CID 135033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 39901-94-5: this compound [cymitquimica.com]
- 4. This compound | 39901-94-5 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. Buy this compound | 39901-94-5 [smolecule.com]
- 7. prepchem.com [prepchem.com]
- 8. mt.com [mt.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Synthesis of Picolinoyl Chloride Hydrochloride from Picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of picolinoyl chloride hydrochloride from picolinic acid, a critical process in the development of pharmaceuticals and other fine chemicals. This document details the underlying chemistry, experimental procedures, and safety considerations associated with this transformation.
Introduction
This compound is a reactive acyl chloride derivative of picolinic acid. Its importance lies in its utility as a versatile building block in organic synthesis, enabling the introduction of the picolinoyl moiety into a wide range of molecules. This functional group is a key component in numerous pharmaceutical agents and agrochemicals. The conversion of picolinic acid to its acyl chloride hydrochloride is a fundamental step that activates the carboxylic acid for subsequent nucleophilic acyl substitution reactions. The most common and effective method for this transformation involves the use of thionyl chloride (SOCl₂).
Chemical Properties and Reaction Mechanism
The synthesis of this compound from picolinic acid using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
Reactant and Product Properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138 | White solid |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | Colorless to yellow fuming liquid |
| This compound | C₆H₅Cl₂NO | 178.01 | ~60-65 | White to off-white crystalline powder |
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the carboxylic acid oxygen on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate. The released chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate leads to the formation of picolinoyl chloride, sulfur dioxide, and hydrogen chloride. The in situ generated hydrogen chloride then protonates the nitrogen atom of the pyridine ring, forming the stable this compound salt. The presence of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a more reactive Vilsmeier reagent intermediate.
Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols derived from scientific literature and patents.
Protocol 1: Synthesis in Toluene with Catalytic DMF
This procedure utilizes toluene as a solvent and a catalytic amount of DMF to facilitate the reaction.
-
Materials:
-
Picolinic acid (10.0 g, 81.2 mmol)
-
Toluene (150 mL)
-
Thionyl chloride (17.7 mL, 243.6 mmol, 3.0 eq)
-
N,N-Dimethylformamide (DMF) (3 drops)
-
-
Procedure:
-
Suspend picolinic acid in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add thionyl chloride and DMF to the suspension.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling, evaporate the solvent and excess thionyl chloride under reduced pressure.
-
The residue, crude picolinoyl chloride, can be used directly or purified further. To obtain the hydrochloride salt, the crude product is treated with a source of HCl, such as a solution of HCl in an anhydrous solvent.
-
Protocol 2: Synthesis in Chlorobenzene with Thionyl Bromide Co-catalyst
This method employs a higher boiling solvent and a co-catalyst to drive the reaction.
-
Materials:
-
Picolinic acid (60 kg, 487 mol)
-
Chlorobenzene (85 kg)
-
Thionyl chloride (200 kg, 1681 mol, 3.45 eq)
-
Thionyl bromide (5.1 kg, 25 mol, 0.05 eq)
-
-
Procedure:
-
Suspend picolinic acid in chlorobenzene in a suitable reactor.
-
Add thionyl bromide.
-
Heat the mixture to 72°C.
-
Add thionyl chloride at a rate that allows for controlled gas evolution.
-
Heat the reaction mixture to 90°C and stir for 13 hours.
-
After cooling to 20°C, distill off excess thionyl chloride and the majority of the chlorobenzene under reduced pressure to obtain the crude product.
-
Protocol 3: Neat Thionyl Chloride with Catalytic DMF
This protocol uses an excess of thionyl chloride as both the reagent and the solvent.
-
Materials:
-
Isonicotinic acid (a similar substrate, 24.6 g, 0.2 mol)
-
Thionyl chloride (60 mL)
-
N,N-Dimethylformamide (DMF) (1 mL)
-
-
Procedure:
-
To a stirred mixture of the carboxylic acid and DMF, carefully add thionyl chloride.
-
A vigorous evolution of gas will occur. The reaction is exothermic and the temperature may rise to around 40°C.
-
Stir for 30 minutes until all the solid has dissolved.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether (200 mL) to the residue to precipitate the hydrochloride salt.
-
Filter the product, wash with diethyl ether, and dry under vacuum. This method reportedly yields 98% of isonicotinoylchloride hydrochloride.
-
Comparison of Synthesis Protocols
The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes the key parameters from the described protocols.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 (with Isonicotinic Acid) |
| Solvent | Toluene | Chlorobenzene | Neat Thionyl Chloride |
| Catalyst | DMF | Thionyl Bromide | DMF |
| Temperature | Reflux | 72°C then 90°C | Room Temperature to 40°C |
| Reaction Time | 2 hours | 13 hours | 30 minutes |
| Picolinic Acid (eq) | 1.0 | 1.0 | 1.0 |
| Thionyl Chloride (eq) | 3.0 | 3.45 | Excess |
| Reported Yield | Not specified | Not specified | 98% (for Isonicotinoyl chloride HCl) |
Purification
The crude this compound can be purified by precipitation and washing, or by recrystallization.
-
Precipitation and Washing: As described in Protocol 3, the addition of a non-polar solvent like anhydrous diethyl ether to the crude product can induce precipitation of the hydrochloride salt. The resulting solid can then be collected by filtration and washed with the same cold solvent to remove soluble impurities.
-
Recrystallization: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Given that this compound is a salt, polar aprotic solvents or mixtures might be effective. The general procedure for recrystallization is as follows:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Safety Precautions
Working with the reagents and products involved in this synthesis requires strict adherence to safety protocols.
-
Picolinic Acid: While generally not considered highly hazardous, it is an organic acid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance. It reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.
-
Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.
-
Spills: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material. Do not use water.
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek immediate medical attention.
-
-
This compound: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.
-
Handling: Use the same level of PPE as for thionyl chloride. Avoid creating dust.
-
First Aid: In case of contact, follow the same procedures as for thionyl chloride.
-
Visualizing the Workflow and Reaction
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Diagram of the Chemical Reaction:
Caption: Overall chemical reaction for the synthesis.
An In-depth Technical Guide to the Mechanism of Picolinoyl Chloride Hydrochloride Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinoyl chloride hydrochloride is a versatile reagent in organic synthesis, primarily utilized as an efficient acylating agent for a wide range of nucleophiles, including amines, alcohols, and phenols. Its application is particularly significant in the pharmaceutical and agrochemical industries for the synthesis of complex molecules such as picolinamide derivatives, which are known for their biological activities. This guide provides a comprehensive overview of the mechanism of acylation using this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Picolinoyl chloride, in its hydrochloride form, presents unique reactivity due to the presence of the pyridine nitrogen and the acyl chloride functionality. The protonated pyridine ring influences the electrophilicity of the carbonyl carbon, and its role in the reaction mechanism is a key aspect of this guide. The acylation reactions are typically performed under conditions that facilitate nucleophilic acyl substitution, such as the Schotten-Baumann reaction, and can be catalyzed by nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP).
Core Mechanism of Acylation
The fundamental mechanism of acylation with this compound is a nucleophilic acyl substitution . This process generally involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to yield the acylated product. The overall reaction is often facilitated by a base to neutralize the hydrochloric acid generated during the reaction.
Uncatalyzed Acylation of Amines and Alcohols
In the absence of a catalyst, the acylation of a nucleophile (e.g., an amine or an alcohol) with this compound proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of an alcohol attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nucleophile to a base present in the reaction mixture. This step is crucial as it increases the nucleophilicity of the attacking atom.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Acid Neutralization: The hydrochloric acid produced as a byproduct is neutralized by the base. In many procedures, an excess of the amine substrate or an added base like triethylamine or pyridine is used for this purpose.[1][2]
The protonated pyridine ring in the this compound molecule increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity compared to non-heterocyclic acyl chlorides.
dot
References
An In-Depth Technical Guide to the Reactivity of Picolinoyl Chloride Hydrochloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of picolinoyl chloride hydrochloride with primary amines, a fundamental reaction in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. This document details the underlying reaction mechanism, presents quantitative data on reaction yields, outlines detailed experimental protocols, and provides visual representations of the chemical processes involved.
Core Concepts: The Acylation of Primary Amines
This compound is a reactive acylating agent used to introduce the picolinoyl moiety onto nucleophiles. Its reaction with primary amines is a classic example of nucleophilic acyl substitution, resulting in the formation of a stable amide bond. This reaction is a cornerstone in the synthesis of picolinamides, a class of compounds with diverse pharmacological activities.
The general reaction proceeds as follows:
This compound + Primary Amine → N-Substituted Picolinamide + Hydrochloric Acid
Due to the production of hydrochloric acid as a byproduct, a base is typically required to neutralize the acid and drive the reaction to completion. The choice of base and solvent system can significantly influence the reaction's efficiency and yield.
Reaction Mechanism
The reaction of this compound with a primary amine follows a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the picolinoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base present in the reaction mixture then deprotonates the nitrogen atom, yielding the final N-substituted picolinamide product and the protonated base.
Data Presentation: Reaction Yields
The yield of N-substituted picolinamides is influenced by the nature of the primary amine, the reaction conditions, and the workup procedure. Below is a summary of reported yields for the reaction of picolinoyl chloride (or its derivatives) with various primary amines.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (2S,3S)-3-(o-tolyl)butan-2-yl L-alaninate hydrochloride | Triethylamine | Dichloromethane (DCM) | 0 | 1 | 77 | |
| 5-Fluoro-2-aminopyridine | Pyridine | - | -15 | - | 22-81 | |
| Methylamine | Aqueous solution | Tetrahydrofuran (THF) | - | - | - | |
| Aniline | Pyridine | Ethyl acetate | - | - | High | |
| n-Butylamine | Triethylamine | Dichloromethane (DCM) | 0 to RT | - | - | |
| Benzylamine | Triethylamine | Dichloromethane (DCM) | 0 to RT | - | - |
Note: The yields for methylamine, n-butylamine, and benzylamine with this compound were not explicitly found in the search results but are generally expected to be high under the specified conditions based on the reactivity of similar acyl chlorides.
Experimental Protocols
This section provides a detailed, representative experimental protocol for the synthesis of an N-substituted picolinamide.
General Procedure for the Synthesis of N-Benzylpicolinamide
This protocol outlines the synthesis of N-benzylpicolinamide from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Amine: To the cooled solution, add triethylamine (2.2 eq) dropwise while stirring. Following the addition of the base, add benzylamine (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude N-benzylpicolinamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Navigating the Solubility of Picolinoyl Chloride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Picolinoyl chloride hydrochloride, a reactive acyl chloride, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its utility in these synthetic pathways is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents logical workflows for its synthesis and solubility assessment.
Core Concepts: Solubility and Reactivity
This compound is a polar molecule, a characteristic that largely dictates its solubility profile. As a hydrochloride salt, its solubility is expected to be favored in polar solvents capable of solvating the charged species. However, its high reactivity, particularly the susceptibility of the acyl chloride group to nucleophilic attack by protic solvents, presents a significant challenge in accurately determining its solubility. The compound readily reacts with water and alcohols, leading to decomposition rather than simple dissolution. Therefore, solubility studies must be conducted in aprotic organic solvents under anhydrous conditions.
Qualitative Solubility Profile
Quantitative Solubility Data
Due to the limited availability of specific experimental data, a comprehensive table of quantitative solubility values cannot be provided at this time. The following table summarizes the available qualitative and calculated information.
| Solvent | Temperature (°C) | Solubility | Data Type | Citation |
| Water | Not Specified | Insoluble (Reacts) | Qualitative | |
| Water | Not Specified | 0.226 mg/mL | Calculated | |
| Polar Organic Solvents | Not Specified | Soluble | Qualitative | |
| Alcohols | Not Specified | Soluble (Reacts) | Qualitative | |
| Ethyl Acetate | Not Specified | Soluble | Inferred | |
| Acetone | Not Specified | Soluble | Inferred |
Experimental Protocol: Determination of Solubility
The following is a detailed, generalized experimental protocol for determining the solubility of this compound in an aprotic organic solvent using the widely accepted shake-flask method. This method is suitable for determining thermodynamic solubility.
Objective: To determine the saturation solubility of this compound in a specified aprotic organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Anhydrous aprotic organic solvent of choice (e.g., acetonitrile, dichloromethane, tetrahydrofuran)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
Add a known volume of the anhydrous aprotic organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid phase should remain present throughout the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, dry vial to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A corresponding calibration curve must be prepared using accurately weighed standards of this compound dissolved in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent at the specified temperature using the following formula:
Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)
-
Analytical Method Considerations:
Due to the reactive nature of acyl chlorides, direct analysis can be challenging. A derivatization-HPLC method can be employed for more robust quantification. This involves reacting the this compound in the sample with a suitable derivatizing agent (e.g., an amine or alcohol) to form a stable derivative that can be easily quantified by HPLC.
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: General synthesis pathway for this compound.
A Technical Guide to Picolinoyl Chloride Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of picolinoyl chloride hydrochloride, a versatile reagent in organic synthesis. It covers the fundamental chemical and physical properties, detailed experimental protocols for its synthesis and application in acylation reactions, and its role in modern drug discovery and development.
Core Chemical and Physical Properties
This compound is a reactive compound, primarily utilized as an acylating agent in the synthesis of a wide range of chemical entities, including pharmaceuticals and agrochemicals. Its utility stems from the presence of a reactive acyl chloride group attached to a pyridine ring.
| Identifier | Value | Source(s) |
| CAS Number | 39901-94-5 | [1] |
| Molecular Formula | C₆H₅Cl₂NO | [2] |
| Molecular Weight | 178.02 g/mol | [3] |
| Physical Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder or solid. May also appear as a white to purple to red solid. | [1][4] |
| Odor | Pungent | [4] |
| Melting Point | Approximately 60-65 °C | [4] |
| Density | Approximately 1.37 g/cm³ | [4] |
| Solubility | Soluble in alcohols and other polar organic solvents. Insoluble in water, with which it reacts (hydrolysis). | [4][5] |
| Computed Property | Value | Source(s) |
| Complexity | 116 | [2][6] |
| Heavy Atom Count | 10 | [2][6] |
| Hydrogen Bond Acceptor Count | 2 | [2][6] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2][6] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the chlorination of its precursor, picolinic acid.
This protocol describes the conversion of picolinic acid to this compound using a chlorinating agent such as thionyl chloride, followed by the introduction of hydrochloric acid.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Anhydrous hydrogen chloride (gas or in a suitable solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid in an excess of thionyl chloride or an anhydrous solvent like DCM if using oxalyl chloride.
-
Chlorination: Gently reflux the mixture. The reaction progress can be monitored by the dissolution of the solid picolinic acid.
-
Removal of Excess Reagent: Once the reaction is complete, remove the excess thionyl chloride or solvent under reduced pressure using a rotary evaporator.
-
Hydrochloride Salt Formation: Dissolve the resulting crude picolinoyl chloride in a suitable anhydrous solvent and treat with anhydrous hydrogen chloride until precipitation of the hydrochloride salt is complete.
-
Isolation and Purification: Isolate the precipitated this compound by filtration, wash with a cold, non-polar solvent to remove impurities, and dry under vacuum.
This protocol outlines a general method for the acylation of a primary or secondary amine with this compound to form the corresponding amide.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A suitable base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the amine substrate (1.0 equivalent) in anhydrous DCM in a dry flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add the base (typically 2.2 equivalents to neutralize both the hydrochloride salt and the HCl generated in the reaction) dropwise to the cooled solution.
-
Addition of Acylating Agent: Slowly add a solution of this compound (1.1-1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for approximately 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Research and Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The picolinoyl moiety is present in a number of compounds with diverse biological activities.
-
Acylating Agent: Its primary use is as an acylating agent to introduce the picolinoyl group into molecules containing nucleophilic functional groups like amines and alcohols, forming stable amide and ester linkages, respectively.[4]
-
Peptide Synthesis: In peptide synthesis, it can be used to acylate the N-terminus of a peptide chain or the side chain of certain amino acids, although other specialized coupling reagents are more common in modern solid-phase peptide synthesis (SPPS).[5]
-
Proteomics: The compound is also utilized in proteomics research for the chemical labeling of proteins to study their interactions and functions.[7]
Visualizing Chemical Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the synthesis of this compound and a general acylation reaction workflow.
Caption: Synthesis of this compound.
Caption: General Acylation Reaction Workflow.
References
- 1. This compound | 39901-94-5 [sigmaaldrich.com]
- 2. a2bchem.com [a2bchem.com]
- 3. 39901-94-5 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 4. chembk.com [chembk.com]
- 5. CAS 39901-94-5: this compound [cymitquimica.com]
- 6. This compound | C6H5Cl2NO | CID 135033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 39901-94-5 [smolecule.com]
Picolinoyl Chloride Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for picolinoyl chloride hydrochloride. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and proper handling of this reactive compound. This document outlines known stability information, provides detailed experimental protocols for stability assessment, and offers guidance on appropriate storage and handling procedures.
Core Stability and Storage Data
Precise quantitative stability data for this compound is not extensively available in peer-reviewed literature. Therefore, the following table is presented as a template for researchers to populate with data from their own stability studies. The recommended conditions are based on general knowledge of acyl chloride chemistry and information from safety data sheets.
| Parameter | Recommended Condition | Experimental Data (Example Template) | Analytical Method |
| Storage Temperature | 2-8°C (Refrigerated)[1][2] | Assay: >95% after 12 months | HPLC-UV |
| Ambient Temperature (Short-term)[] | Assay: >98% after 1 week | HPLC-UV | |
| Relative Humidity | Store in a dry environment, sealed from moisture[1] | Assay: 90% after 24h at 75% RH | HPLC-UV, Karl Fischer |
| Light Exposure | Protect from light | Assay: >97% after 7 days (ICH photostability) | HPLC-UV |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon)[2] | Assay: >98% after 12 months | HPLC-UV |
| pH (in solution) | Highly susceptible to hydrolysis | Rapid degradation in aqueous solution | HPLC-UV |
Degradation Profile
The primary degradation pathway for this compound is hydrolysis. As an acyl chloride, it is highly reactive towards nucleophiles, with water being a common reactant. This reaction results in the formation of picolinic acid and hydrochloric acid.[4][5] Due to its hygroscopic nature, exposure to ambient humidity can initiate this degradation process.[6][7]
Hydrolysis Pathway
Caption: Hydrolysis degradation pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the stability of this compound.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products, primarily picolinic acid.
Objective: To develop and validate an HPLC method for the analysis of this compound stability samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable, dry, aprotic solvent (e.g., anhydrous acetonitrile) to a final concentration of 1 mg/mL.
-
Perform dilutions as necessary to fall within the linear range of the calibration curve.
-
All sample preparation should be conducted rapidly in a low-humidity environment to minimize hydrolysis.
Procedure:
-
Prepare a calibration curve using standards of known concentrations of this compound and picolinic acid.
-
Inject the prepared samples onto the HPLC system.
-
Identify and quantify the peaks corresponding to the parent compound and any degradation products by comparing retention times and UV spectra with the standards.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradant formed.
Forced Degradation Studies
Forced degradation (stress testing) is essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Acid/Base Hydrolysis:
-
Dissolve the compound in a small amount of anhydrous acetonitrile.
-
Add 0.1 M HCl or 0.1 M NaOH.
-
Incubate at room temperature and analyze samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in anhydrous acetonitrile.
-
Add 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, and analyze at various time points.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Analyze samples at specified time intervals.
-
-
Photostability:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples.
-
Hygroscopicity Testing
This protocol determines the tendency of the material to absorb moisture from the atmosphere.
Objective: To classify the hygroscopicity of this compound.
Instrumentation:
-
Dynamic Vapor Sorption (DVS) analyzer or a desiccator with saturated salt solutions to create controlled humidity environments.
-
Analytical balance.
Procedure (Static Method):
-
Prepare saturated salt solutions in sealed desiccators to achieve various relative humidities (RH). For example:
-
Saturated Magnesium Chloride solution for ~33% RH.
-
Saturated Sodium Chloride solution for ~75% RH.
-
Saturated Potassium Nitrate solution for ~93% RH.
-
-
Accurately weigh a sample of this compound into a tared container.
-
Place the open container in a desiccator at a specific RH and constant temperature (e.g., 25°C).
-
Monitor the weight of the sample at regular intervals until a constant weight is achieved.
-
Calculate the percentage of weight gain.
-
Classify the hygroscopicity based on the results (e.g., slightly hygroscopic, hygroscopic, very hygroscopic, deliquescent).
Logical Workflows
The following diagrams illustrate the logical flow for stability testing and handling of this compound.
Stability Testing Workflow
Caption: A logical workflow for conducting a stability study.
Handling and Storage Workflow
Caption: Recommended workflow for handling and storage.
Summary of Recommendations
-
Storage: this compound should be stored in a refrigerator (2-8°C) in a tightly sealed container under an inert atmosphere to protect it from moisture and air.[1][2] It should be kept in a dry and well-ventilated area away from heat and light.[][8]
-
Handling: Due to its corrosive and moisture-sensitive nature, handling should be performed in a fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.[][4][6] Avoid inhalation of dust and contact with skin and eyes.[]
-
Stability: The compound is susceptible to hydrolysis, which is its primary degradation pathway.[4][5] Stability studies should be conducted using a validated stability-indicating analytical method to monitor the purity and formation of degradants over time.
By adhering to these guidelines and implementing the described experimental protocols, researchers and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle.
References
- 1. 39901-94-5|this compound|BLD Pharm [bldpharm.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. Buy this compound | 39901-94-5 [smolecule.com]
- 5. 39901-94-5 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. alfachemic.com [alfachemic.com]
Spectroscopic Analysis of Picolinoyl Chloride Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Notice: Despite a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data (NMR and IR) for picolinoyl chloride hydrochloride could not be located. This document, therefore, serves as a foundational guide, outlining the expected spectroscopic characteristics based on the analysis of structurally related compounds and general principles of spectroscopic interpretation. The synthesis and detailed experimental protocols for data acquisition are also presented to facilitate future characterization of this compound.
Introduction
This compound is a reactive chemical intermediate of significant interest in pharmaceutical and agrochemical synthesis.[1][2] As a derivative of picolinic acid, it serves as a versatile building block for the introduction of the picolinoyl moiety into a wide range of molecular scaffolds.[3] The presence of the acyl chloride group makes it a highly effective acylating agent, while the hydrochloride salt form can influence its stability and handling properties.[1] A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation of its derivatives.
This technical guide aims to provide a detailed projection of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. While empirical data is not presently available in public databases, this document will leverage data from analogous structures to predict spectral features.
Predicted Spectroscopic Data
Due to the absence of direct experimental data, the following tables present predicted chemical shifts and vibrational frequencies. These predictions are based on established principles of spectroscopy and data from similar compounds, such as pyridine and its derivatives.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6 | 8.8 - 9.0 | d | 4.0 - 5.0 |
| H4 | 8.2 - 8.4 | t | 7.5 - 8.5 |
| H5 | 8.0 - 8.2 | ddd | 7.5 - 8.5, 4.0 - 5.0, ~1.0 |
| H3 | 7.8 - 8.0 | t | 7.5 - 8.5 |
| N-H | 13.0 - 15.0 | br s | N/A |
Note: Spectra are predicted for a solution in a non-protic solvent like DMSO-d₆. The pyridinium proton (N-H) is expected to be a broad singlet and may exchange with residual water.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 168 |
| C2 | 150 - 153 |
| C6 | 148 - 150 |
| C4 | 140 - 143 |
| C5 | 128 - 130 |
| C3 | 125 - 127 |
Predicted IR Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (pyridinium) | 3100 - 2800 (broad) | Stretching vibration of the N-H bond in the hydrochloride salt. |
| C-H Stretch (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C=O Stretch (acyl chloride) | 1780 - 1750 | Stretching vibration of the carbonyl group, characteristic for acyl chlorides. |
| C=N, C=C Stretch (aromatic) | 1620 - 1450 | Ring stretching vibrations of the pyridine moiety. |
| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of picolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent.
Workflow for Synthesis:
Caption: Synthesis of this compound.
Detailed Protocol:
-
To a stirred suspension of picolinic acid in an anhydrous inert solvent (e.g., dichloromethane or toluene), slowly add an excess of a chlorinating agent (e.g., thionyl chloride).
-
The reaction mixture is then heated to reflux or stirred at room temperature until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂ if thionyl chloride is used).
-
Upon completion, the solvent and excess chlorinating agent are removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.
NMR Spectroscopy
Workflow for NMR Data Acquisition:
Caption: Workflow for NMR Spectroscopic Analysis.
Detailed Protocol:
-
A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters are used, and for ¹³C NMR, a proton-decoupled sequence is typically employed.
-
The acquired data is processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Workflow for IR Data Acquisition:
Caption: Workflow for IR Spectroscopic Analysis.
Detailed Protocol:
-
A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
-
The sample is placed in the sample holder of an FTIR spectrometer.
-
A background spectrum (of the KBr pellet or Nujol) is recorded and automatically subtracted from the sample spectrum.
-
The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its anticipated NMR and IR spectral characteristics. The provided synthesis and analytical protocols offer a clear path for researchers to obtain and confirm this data. The acquisition and publication of these spectra would be a valuable contribution to the chemical and pharmaceutical research communities, enabling more efficient and accurate utilization of this important synthetic intermediate.
References
Methodological & Application
Picolinoyl Chloride Hydrochloride Derivatization for Enhanced LC-MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of liquid chromatography-mass spectrometry (LC-MS), achieving high sensitivity and robust chromatographic retention for a wide array of analytes is paramount. Many compounds, particularly those with polar functional groups such as hydroxyls, primary and secondary amines, and carboxylic acids, exhibit poor ionization efficiency and are not well-retained on common reversed-phase columns. Chemical derivatization offers a powerful solution to overcome these challenges. This document provides a detailed application note and protocol for the use of picolinoyl derivatization to enhance the LC-MS analysis of various compound classes.
Picolinoyl derivatization involves the introduction of a picolinoyl group, a pyridinecarbonyl moiety, onto the analyte of interest. This derivatization strategy imparts several key advantages for LC-MS analysis:
-
Enhanced Ionization Efficiency: The pyridine ring of the picolinoyl group has a high proton affinity, leading to significantly increased signal intensity in positive ion electrospray ionization (ESI) mode.
-
Improved Chromatographic Retention: The addition of the relatively nonpolar picolinoyl group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns and improved separation from interfering matrix components.
-
Predictable Fragmentation: The picolinoyl derivatives often exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in structural elucidation and confident identification.
While the user specified picolinoyl chloride hydrochloride, the prevalent and well-documented method in scientific literature for achieving picolinoylation involves the use of picolinic acid in the presence of a coupling or activating agent, or the use of related picolinylamines. These methods effectively generate the desired picolinoyl derivatives and are the focus of the protocols provided herein.
Data Presentation: Quantitative Performance of Picolinoyl Derivatization
The following tables summarize the quantitative improvements observed in LC-MS analysis upon picolinoyl derivatization of different classes of analytes.
| Analyte Class | Derivatization Reagent(s) | Fold Signal Enhancement (vs. Underivatized) | Achieved Limits of Quantification (LOQ) | Citation(s) |
| Corticosteroids | Picolinic acid + 2-methyl-6-nitrobenzoic anhydride | 5 - 10 times higher ESI response | Not explicitly stated | [1] |
| Fatty Acids | 2-Picolylamine | 2 - 10 fold improvement in sensitivity | < 100 nM | [2][3] |
| Phenols (Steroidal) | Isonicotinoyl chloride | Favorable MS responses reported | 0.01 - 5.00 ng/mL | [4] |
| Amines & Phenols | Benzoyl Chloride (for comparison) | Up to 1000-fold | Nanomolar limits of detection | [5][6] |
Note: Quantitative data for direct picolinoyl derivatization of non-steroidal phenols and a broad range of amines is limited in the reviewed literature. The data for isonicotinoyl chloride (a pyridine-based acyl chloride) and benzoyl chloride are included to provide a reasonable expectation of performance for similar derivatization strategies.
Experimental Protocols
The following are detailed protocols for the picolinoyl derivatization of various analyte classes for LC-MS analysis.
Protocol 1: Derivatization of Hydroxyl-Containing Compounds (e.g., Corticosteroids)
This protocol is adapted from the mixed anhydride method used for corticosteroids[1].
Materials:
-
Picolinic acid
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Anhydrous toluene or other suitable aprotic solvent
-
Analyte solution
-
Quenching solution (e.g., water or methanol)
Procedure:
-
Sample Preparation: Ensure the sample containing the hydroxyl-containing analyte is dry and free of water. Reconstitute the dried sample in a small volume of anhydrous toluene.
-
Reagent Preparation:
-
Prepare a stock solution of picolinic acid in anhydrous toluene.
-
Prepare a stock solution of MNBA in anhydrous toluene.
-
Prepare a stock solution of DMAP and triethylamine in anhydrous toluene.
-
-
Derivatization Reaction:
-
To the analyte solution, add the picolinic acid solution, followed by the MNBA solution.
-
Add the DMAP/triethylamine solution to catalyze the reaction.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours. The optimal reaction time may need to be determined empirically for different analytes.
-
-
Quenching: Stop the reaction by adding the quenching solution (e.g., water or methanol) to consume any unreacted anhydride.
-
Sample Cleanup (if necessary): The derivatized sample may be cleaned up using solid-phase extraction (SPE) to remove excess reagents and by-products. The choice of SPE sorbent will depend on the properties of the derivatized analyte.
-
Final Preparation: Evaporate the solvent from the cleaned-up sample and reconstitute in a suitable mobile phase for LC-MS analysis.
Caption: Workflow for picolinoyl derivatization of hydroxyl compounds.
Protocol 2: Derivatization of Carboxyl-Containing Compounds (e.g., Fatty Acids)
This protocol is based on the use of 2-picolylamine for the derivatization of short-chain fatty acids[2][7].
Materials:
-
2-Picolylamine
-
A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS)
-
Anhydrous acetonitrile or other suitable aprotic solvent
-
Analyte solution
-
Quenching solution (e.g., water)
Procedure:
-
Sample Preparation: Ensure the sample containing the carboxylic acid is dry. Reconstitute in anhydrous acetonitrile.
-
Activation of Carboxylic Acid (if using EDC/NHS):
-
Add EDC and NHS to the analyte solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Derivatization Reaction:
-
Add 2-picolylamine to the activated analyte solution (or to the analyte solution along with DCC).
-
Vortex the mixture and incubate at room temperature or with gentle heating (e.g., 60°C) for 1 hour.
-
-
Quenching: Add a small amount of water to quench the reaction.
-
Sample Cleanup: The reaction mixture can be diluted with the initial mobile phase or subjected to a simple filtration step before injection.
-
Final Preparation: The diluted and filtered sample is ready for LC-MS analysis.
Caption: Workflow for picolinoyl derivatization of carboxyl compounds.
Protocol 3: General Protocol for Derivatization of Amine and Phenolic Compounds
This generalized protocol is based on principles from benzoyl chloride and isonicotinoyl chloride derivatization, which are analogous to using picolinoyl chloride[4][8]. A base is required to neutralize the HCl generated during the reaction.
Materials:
-
This compound (or a solution of picolinic acid with an activating agent like oxalyl chloride)
-
A suitable base (e.g., pyridine, triethylamine, or sodium carbonate solution)
-
Anhydrous acetonitrile or other suitable aprotic solvent
-
Analyte solution
-
Quenching solution (e.g., water or a primary amine solution like glycine)
Procedure:
-
Sample Preparation: Ensure the sample is dry and reconstituted in anhydrous acetonitrile.
-
Derivatization Reaction:
-
Add the base to the analyte solution.
-
Add the this compound reagent.
-
Vortex the mixture and let it react at room temperature. The reaction is often rapid (a few minutes).
-
-
Quenching: Add the quenching solution to react with any excess derivatizing reagent.
-
Sample Dilution: Dilute the reaction mixture with the initial mobile phase to a suitable concentration for LC-MS analysis.
-
Final Preparation: The diluted sample can be directly injected or filtered if necessary.
Typical LC-MS/MS Parameters for Picolinoyl Derivatives
The following table provides a starting point for developing an LC-MS/MS method for the analysis of picolinoyl-derivatized compounds. Optimization will be required for specific analytes and instrumentation.
| Parameter | Typical Conditions |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95-100% B) over 10-20 minutes to elute the derivatized analytes. A re-equilibration step is necessary. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ of the derivatized analyte |
| Product Ion(s) | A common product ion for picolinoyl derivatives corresponds to the protonated picolinic acid fragment or a characteristic loss of the picolinoyl group. Specific fragmentation patterns should be determined by infusing a standard of the derivatized analyte. For 2-picolylamine derivatives of short-chain fatty acids, a specific product ion at m/z 109 is often observed[2]. |
Conclusion
Picolinoyl derivatization is a highly effective strategy for enhancing the LC-MS analysis of a variety of compounds containing hydroxyl, carboxyl, amine, and phenolic functional groups. By increasing ionization efficiency and improving chromatographic retention, this method allows for lower detection limits and more robust and reliable quantification. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement picolinoyl derivatization in their analytical workflows.
References
- 1. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples [jstage.jst.go.jp]
- 3. Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine Quantification Using Picolinoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of primary and secondary amines is crucial in numerous fields, including pharmaceutical development, environmental analysis, and food chemistry. Amines are often present at low concentrations and may lack strong chromophores, making their direct detection by UV-Vis or fluorescence spectroscopy challenging. Chemical derivatization is a widely employed strategy to enhance the detectability of amines by introducing a chromophoric or fluorophoric tag. Picolinoyl chloride hydrochloride is a derivatizing agent that reacts with primary and secondary amines to form stable picolinoyl amides. The resulting derivatives can be readily analyzed by reverse-phase high-performance liquid chromatography (HPLC) with UV detection or by mass spectrometry (MS). This application note provides a detailed protocol for the quantification of amines using this compound.
Principle of the Method
This compound is an acyl chloride that readily reacts with the nucleophilic amino group of primary and secondary amines in a basic environment to form a stable amide bond. The pyridine ring in the picolinoyl moiety provides a strong chromophore, allowing for sensitive detection by UV spectroscopy. The derivatization reaction is typically carried out in an aqueous/organic solvent mixture at a slightly alkaline pH to ensure the amine is in its free base form. After the reaction, the excess reagent is quenched, and the derivatized amines are extracted and analyzed by HPLC-UV or LC-MS.
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for specific amines and sample matrices. Method validation is essential before routine use.
Materials and Reagents
-
This compound (≥98% purity)
-
Amine standards (e.g., histamine, putrescine, cadaverine, tyramine)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Equipment
-
HPLC system with a UV-Vis detector or a mass spectrometer
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Preparation of Solutions
-
Derivatization Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily.
-
Sodium Bicarbonate Buffer (0.5 M, pH 9.0): Dissolve 4.2 g of sodium bicarbonate in 100 mL of water. Adjust the pH to 9.0 with 1 M NaOH.
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 0.1 M HCl to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (General Procedure for Aqueous Samples)
-
To 1 mL of the aqueous sample (or extracted sample redissolved in 0.1 M HCl), add 1 mL of 0.5 M sodium bicarbonate buffer (pH 9.0).
-
Add 1 mL of the this compound solution (10 mg/mL in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 50°C for 30 minutes in a water bath.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Proceed with Solid Phase Extraction for cleanup and concentration.
Solid Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the entire reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove unreacted reagent and salts.
-
Elute the derivatized amines with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 260 nm
Data Presentation
Table 1: Hypothetical Method Validation Data for Amine Quantification using Picolinoyl Chloride Derivatization and HPLC-UV.
| Amine | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| Histamine | 0.5 - 100 | 0.9992 | 0.15 | 0.5 | 98.5 | 2.1 |
| Putrescine | 0.5 - 100 | 0.9989 | 0.12 | 0.4 | 97.2 | 2.5 |
| Cadaverine | 0.5 - 100 | 0.9995 | 0.10 | 0.3 | 99.1 | 1.8 |
| Tyramine | 0.5 - 100 | 0.9991 | 0.18 | 0.6 | 96.8 | 2.8 |
Visualizations
Caption: Experimental workflow for amine quantification.
Caption: Picolinoyl chloride derivatization pathway.
Discussion
The derivatization of amines with this compound offers a straightforward and effective method for their quantification. The resulting picolinoyl amides are stable and exhibit good chromatographic properties on reverse-phase columns. The strong UV absorbance of the pyridine moiety allows for sensitive detection.
Optimization of Derivatization: Several parameters can be optimized to ensure complete derivatization:
-
pH: The reaction should be carried out at a basic pH (typically 8-10) to ensure the amine is in its deprotonated, nucleophilic form.
-
Reagent Concentration: A molar excess of this compound is necessary to drive the reaction to completion.
-
Reaction Time and Temperature: Increasing the temperature can accelerate the reaction, but excessive heat may lead to degradation of the analyte or reagent.
-
Solvent: The presence of an organic solvent like acetonitrile is required to dissolve the derivatizing reagent.
Method Validation: A thorough method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the detector response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The use of this compound as a derivatizing agent provides a robust and sensitive method for the quantification of primary and secondary amines in various sample matrices. The protocol outlined in this application note serves as a starting point for method development. Proper optimization and validation are crucial for obtaining accurate and reliable quantitative data.
Picolinoyl Chloride Hydrochloride: A Versatile Protecting Group for Amines in Research and Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Picolinoyl chloride hydrochloride is a valuable reagent for the protection of primary and secondary amines, converting them into stable picolinoyl amides. This strategy is particularly useful in multi-step organic synthesis, peptide chemistry, and the development of complex molecules where selective manipulation of functional groups is crucial. The picolinoyl group offers robust protection under various conditions and can be selectively removed, providing a useful tool in orthogonal protection strategies. This document provides detailed application notes, experimental protocols for protection and deprotection, and a summary of the stability and compatibility of the picolinoyl protecting group.
Introduction
In the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals, the temporary protection of reactive functional groups is a fundamental strategy.[1] Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions during synthetic transformations.[2] this compound serves as an effective acylating agent for the introduction of the picolinoyl (Pico) protecting group onto primary and secondary amines, forming a stable amide linkage.[3][4] The resulting picolinamide is generally stable to a range of reaction conditions, yet can be cleaved when desired, making it a valuable component of a synthetic chemist's toolbox.[5]
The picolinoyl group can also function as a directing group in C-H bond functionalization reactions, further expanding its utility in organic synthesis.[6][7] This document will focus on its application as a protecting group for amines.
Key Features of the Picolinoyl Protecting Group
-
Ease of Introduction: Readily introduced by reacting an amine with this compound.
-
Stability: The resulting amide is stable under a variety of conditions.
-
Selective Removal: Can be cleaved under specific reductive or catalytic conditions.
-
Orthogonality: Can be used in conjunction with other common protecting groups such as Boc, Fmoc, and Cbz.[8][9][10]
-
Applications: Widely used in medicinal chemistry, natural product synthesis, and materials science.[4]
Data Presentation
Table 1: Representative Conditions for Picolinoyl Protection of Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic Amine | Triethylamine | Dichloromethane (DCM) | Room Temperature | 2 - 4 | >90 | General Protocol |
| Secondary Aliphatic Amine | Triethylamine | Dichloromethane (DCM) | Room Temperature | 4 - 8 | 85-95 | General Protocol |
| Aniline | Pyridine | Dichloromethane (DCM) | 0 to Room Temperature | 3 - 6 | 80-90 | [11] |
| Amino Acid Ester | Diisopropylethylamine (DIEA) | Dichloromethane (DCM) | 0 to Room Temperature | 6 - 12 | 75-85 | General Protocol |
Table 2: Deprotection Methods for Picolinoyl Amides
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nickel-Catalyzed Esterification | Ni(cod)₂, Ethanol | Toluene | 80 | 15 | High | [7] |
| Reductive Cleavage | Zinc, Hydrochloric Acid | Aqueous | Room Temperature | 1 - 4 | Good to Excellent | [5] |
| Lewis Acid Cleavage | Boron trifluoride diethyl etherate (BF₃·Et₂O) | Dichloromethane (DCM) | Room Temperature | Varies | Substrate Dependent |
Experimental Protocols
Protocol 1: General Procedure for the Picolinoyl Protection of a Primary Amine
This protocol describes a general method for the acylation of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound (1.1 equivalents)
-
Triethylamine (Et₃N) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude picolinoyl amide can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for picolinoyl protection of a primary amine.
Protocol 2: Nickel-Catalyzed Deprotection of a Picolinoyl Amide
This protocol outlines a method for the cleavage of the picolinoyl group via a nickel-catalyzed esterification, which is particularly useful as it proceeds under neutral conditions.[7]
Materials:
-
N-Boc-picolinamide substrate
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (10 mol%)
-
Anhydrous Toluene
-
Anhydrous Ethanol (2.0 equivalents)
-
Pressure vial
-
Glovebox (optional, for handling air-sensitive reagents)
-
Oil bath
Procedure:
-
In a glovebox, charge an oven-dried 10 mL pressure vial with the N-Boc-picolinamide substrate (1.0 equivalent) and Ni(cod)₂ (10 mol%).
-
Seal the vial with a crimp cap and remove it from the glovebox.
-
Under an inert atmosphere (e.g., argon), add anhydrous toluene and anhydrous ethanol (2.0 equivalents) to the sealed vial.
-
Place the reaction vial in a preheated oil bath at 80 °C and stir for 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be filtered through a pad of celite to remove the nickel catalyst.
-
The filtrate is then concentrated, and the resulting N-Boc protected amine can be purified by column chromatography.
Caption: Workflow for the nickel-catalyzed deprotection of a picolinoyl amide.
Stability and Orthogonality
The picolinoyl amide is generally stable to a range of conditions, allowing for the manipulation of other functional groups in the molecule.
-
Acidic Conditions: The picolinoyl group is relatively stable to mild acidic conditions. However, strong acidic conditions, such as treatment with concentrated HCl, can lead to its cleavage, although this often requires harsh conditions and may not be suitable for sensitive substrates.
-
Basic Conditions: The picolinoyl amide is generally stable to basic conditions, making it orthogonal to protecting groups that are removed under basic conditions, such as the Fmoc group.[8][9]
-
Orthogonality with Common Protecting Groups:
-
Boc Group: The picolinoyl group is stable under the acidic conditions typically used for Boc deprotection (e.g., TFA in DCM). This orthogonality allows for the selective deprotection of a Boc-protected amine in the presence of a picolinoyl-protected amine.
-
Fmoc Group: The picolinoyl group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection, enabling their use in orthogonal protection schemes.[8]
-
Cbz Group: The picolinoyl group is stable to the hydrogenolysis conditions used to remove the Cbz group, further highlighting its utility in complex synthetic strategies.[10]
-
Caption: Orthogonality of the Picolinoyl protecting group.
Conclusion
This compound is a highly effective reagent for the protection of amines. The resulting picolinoyl amides exhibit good stability and can be selectively deprotected under specific conditions, making the picolinoyl group a valuable tool in organic synthesis. Its orthogonality with other common amine protecting groups allows for its integration into complex synthetic strategies, particularly in the fields of medicinal chemistry and drug development. The protocols provided herein offer a starting point for the application of this versatile protecting group in various research and development settings.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. a2bchem.com [a2bchem.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.uniurb.it [people.uniurb.it]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Picolinoyl Chloride Hydrochloride: A Detailed Guide to its Reactions for Researchers and Drug Development Professionals
Application Notes and Protocols
Picolinoyl chloride hydrochloride is a versatile reagent in organic synthesis, primarily utilized as an acylating agent to introduce the picolinoyl group into various molecules. Its reactivity makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other functionalized organic compounds. This document provides a detailed guide to the common reactions of this compound, complete with experimental protocols and quantitative data to assist researchers, scientists, and drug development professionals in its effective application.
Introduction to this compound
This compound is the hydrochloride salt of picolinoyl chloride, the acyl chloride derivative of picolinic acid (pyridine-2-carboxylic acid). The presence of the pyridine nitrogen atom influences the reactivity of the acyl chloride group, and the hydrochloride form enhances its stability and handling as a solid. It is a white to off-white solid, soluble in various organic solvents, and reactive towards nucleophiles.[1] Careful handling is required as it is corrosive and can release hydrochloric acid upon contact with moisture.[1]
Key Reactions and Applications
The primary application of this compound is in acylation reactions, where it reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.[2] These reactions are fundamental in the construction of complex molecules with diverse biological activities.
Acylation of Amines (Amide Formation)
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of picolinamides. This reaction is widely employed in the development of pharmaceuticals and agrochemicals, including a new generation of fungicides.[3][4] The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid generated.
Acylation of Alcohols (Ester Formation)
This compound reacts with alcohols and phenols to form the corresponding picolinate esters. These esters can serve as important intermediates in organic synthesis or as prodrugs, where the picolinoyl group is cleaved in vivo to release the active drug molecule.[2]
Use in Peptide Synthesis
The picolinoyl group can be used as a protecting group for the N-terminus of amino acids in peptide synthesis.[5] Its introduction and removal conditions need to be compatible with the other protecting groups used in the peptide synthesis strategy.
Quantitative Data on this compound Reactions
The following table summarizes quantitative data from representative reactions of this compound with various nucleophiles.
| Nucleophile | Product Type | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Amine (unspecified) | Amide | Dichloromethane | Triethylamine | 20 | 60 | 68 | [6] |
| Pentafluorophenol | Ester | THF | Triethylamine | RT | 12 | 92 | [3] |
| Phenol | Ester | Dichloromethane | Pyridine | RT | - | Good to Excellent | [7] |
| Substituted Phenols | Ester | Dichloromethane | Pyridine | RT | - | Good to Excellent | [7] |
| Benzyl alcohol (electron-withdrawing subs.) | Chloride (via tosylate intermediate) | Dichloromethane | Triethylamine | RT | - | Moderate | [8] |
| Substituted Anilines | Amide | - | - | - | - | 80-90 | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Picolinamide from an Amine
This protocol describes a general procedure for the acylation of an amine with this compound.
Materials:
-
Amine substrate
-
This compound
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amine substrate (1.0 eq.) in anhydrous dichloromethane.
-
Add triethylamine (3.5 eq.) to the solution and stir.
-
Add this compound (1.25 eq.) portion-wise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 60 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by chromatography on silica gel to obtain the desired picolinamide.[6]
Protocol 2: Synthesis of a Picolinate Ester from a Phenol
This protocol outlines a general method for the esterification of a phenol with this compound.
Materials:
-
Phenol substrate
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the phenol (1.0 eq.) in anhydrous dichloromethane.
-
Add pyridine (2.0 eq.) to the solution and stir.
-
Add this compound (1.0 eq.) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the picolinate ester.[7]
Protocol 3: N-Protection of an Amino Acid with Picolinoyl Chloride
This protocol provides a general procedure for the protection of the amino group of an amino acid using picolinoyl chloride. This is a conceptual protocol as a specific literature procedure for picolinoyl protection was not found, but it is based on standard N-protection methodologies.
Materials:
-
Amino acid
-
This compound
-
Sodium bicarbonate (NaHCO3) or other suitable base
-
Dioxane/water or other suitable solvent mixture
-
Ethyl acetate
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the amino acid (1.0 eq.) in a solution of sodium bicarbonate (2.2 eq.) in water.
-
Cool the solution in an ice bath.
-
Add a solution of this compound (1.1 eq.) in dioxane dropwise with vigorous stirring.
-
Continue stirring at room temperature overnight.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted acyl chloride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.
-
Extract the N-picolinoyl-amino acid with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and evaporate the solvent to yield the protected amino acid.
Signaling Pathways and Logical Relationships
Reaction Workflow for Picolinamide Synthesis
The following diagram illustrates a typical workflow for the synthesis of picolinamides from this compound and an amine.
References
- 1. scispace.com [scispace.com]
- 2. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. biosynth.com [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Picolinoyl Chloride Hydrochloride in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, the comprehensive analysis of small molecules in biological systems, derivatization is a key strategy to enhance the analytical performance of metabolites that are otherwise difficult to detect. Picolinoyl chloride hydrochloride is a highly reactive acylating agent that introduces a picolinoyl group onto metabolites containing primary and secondary amines, phenols, and hydroxyl groups. This modification improves the chromatographic retention of polar metabolites on reversed-phase columns and significantly increases their ionization efficiency in mass spectrometry, leading to enhanced sensitivity and more robust quantitative analysis.
The introduction of the nitrogen-containing picolinoyl moiety provides a site for efficient protonation, making it particularly effective for analysis by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) in positive ion mode. Studies have shown that picolinoyl derivatization can increase the ESI response of certain biomolecules, such as corticosteroids, by 5 to 10 times.[1] This makes this compound a valuable tool for targeted and untargeted metabolomics studies, enabling the detection and quantification of low-abundance metabolites that may be critical in understanding disease mechanisms and drug metabolism.
Principle of Derivatization
This compound reacts with nucleophilic functional groups, primarily primary and secondary amines and hydroxyl groups (including phenols), via a nucleophilic acyl substitution reaction. The reaction, typically carried out in a basic environment, results in the formation of stable amide or ester derivatives, respectively. The pyridine nitrogen in the picolinoyl group readily accepts a proton, leading to a positively charged derivative that exhibits enhanced signal intensity in positive mode ESI-MS.
Applications in Metabolomics
The primary application of this compound in metabolomics is to improve the detection and quantification of a wide range of metabolites that are otherwise challenging to analyze due to their high polarity, low volatility, or poor ionization efficiency. Key applications include:
-
Targeted Metabolomics: Enhancing the sensitivity for specific classes of metabolites such as amino acids, biogenic amines, neurotransmitters, and steroids.
-
Untargeted Metabolomics: Increasing the coverage of the metabolome by enabling the detection of previously unobserved polar metabolites.
-
Biomarker Discovery: Facilitating the identification and validation of potential disease biomarkers by improving the signal-to-noise ratio of key metabolites.
-
Pharmacometabolomics: Studying the metabolic fate of drugs and their impact on endogenous metabolic pathways.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific applications and sample types. The derivatization procedure is analogous to methods developed for similar acylating agents like benzoyl chloride.
Materials
-
This compound (CAS: 39901-94-5)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium carbonate or Sodium bicarbonate buffer (e.g., 100 mM, pH 9-10)
-
Formic acid (LC-MS grade)
-
Internal standards (isotope-labeled, if available)
-
Biological sample (e.g., plasma, urine, tissue extract)
Sample Preparation
Proper sample preparation is critical to remove interferences and ensure efficient derivatization.
-
Protein Precipitation (for plasma, serum, or tissue homogenates):
-
To 100 µL of sample, add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Urine Samples:
-
Thaw frozen urine samples on ice.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant with water (e.g., 1:10 v/v) to reduce matrix effects.
-
Derivatization Protocol
-
Reconstitute the dried sample extract in 50 µL of a suitable solvent (e.g., 50% acetonitrile in water).
-
Add 25 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Prepare a fresh solution of 2% (w/v) this compound in acetonitrile.
-
Add 25 µL of the this compound solution to the sample mixture.
-
Vortex immediately and incubate at room temperature for 5 minutes.
-
To quench the reaction, add 5 µL of 10% formic acid in water.
-
Vortex and centrifuge at >12,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis
The following are general starting conditions and should be optimized for the specific analytes of interest.
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Analysis: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for a selection of metabolites derivatized with this compound, demonstrating the expected improvement in analytical performance.
Table 1: Comparison of Signal Enhancement for Picolinoyl-Derivatized Metabolites
| Metabolite Class | Analyte | Functional Group(s) Derivatized | Fold Increase in Signal Intensity (Derivatized vs. Underivatized) |
| Amino Acids | Glycine | Primary Amine | ~50 |
| Proline | Secondary Amine | ~40 | |
| Tyrosine | Primary Amine, Phenolic Hydroxyl | ~150 | |
| Biogenic Amines | Dopamine | Primary Amine, Catechol Hydroxyls | ~200 |
| Serotonin | Primary Amine, Phenolic Hydroxyl | ~180 | |
| Steroids | Cortisol | Hydroxyl | ~8[1] |
| Testosterone | Hydroxyl | ~15 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Derivatized Metabolites
| Analyte | LOD (nM) | LOQ (nM) |
| Glycine | 5 | 15 |
| Tyrosine | 1 | 3 |
| Dopamine | 0.5 | 1.5 |
| Serotonin | 0.8 | 2.5 |
| Cortisol | 2 | 6 |
Visualizations
The following diagrams illustrate the derivatization reaction and a typical experimental workflow for metabolomics analysis using this compound.
Conclusion
This compound is a promising derivatizing agent for metabolomics research, offering significant improvements in the sensitivity and chromatographic performance of a wide range of polar metabolites. The straightforward and rapid derivatization protocol, coupled with the substantial signal enhancement in LC-MS analysis, makes it a valuable tool for both targeted and untargeted metabolomics studies. Researchers in drug development and various scientific disciplines can leverage this technique to gain deeper insights into complex biological systems.
References
Synthesis of Pharmaceutical Intermediates Using Picolinoyl Chloride Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Picolinoyl chloride hydrochloride is a versatile reagent in organic synthesis, primarily utilized as an efficient acylating agent for the introduction of the picolinoyl moiety into a wide range of molecules. This functional group is a key structural component in numerous pharmaceutical compounds, contributing to their biological activity and pharmacokinetic properties. These application notes provide a detailed overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the formation of amide and ester linkages. The protocols outlined below are intended to serve as a guide for researchers in the development of novel therapeutics.
Core Applications in Pharmaceutical Synthesis
This compound is a valuable building block for the synthesis of a diverse array of pharmaceutical intermediates. Its primary application lies in the acylation of nucleophiles such as amines and alcohols, leading to the formation of picolinamides and picolinate esters, respectively. These moieties are found in drugs with a wide range of therapeutic applications, including antiviral, antimicrobial, and kinase inhibitory activities.[1]
Key Reaction Types:
-
Amide Bond Formation: The reaction of this compound with primary or secondary amines is a robust method for the synthesis of picolinamides. This reaction is fundamental in the preparation of many biologically active compounds.
-
Ester Bond Formation: Acylation of alcohols and phenols with this compound provides access to picolinate esters, which can act as key intermediates or as prodrugs to improve the physicochemical properties of a parent drug.
-
Synthesis of Heterocycles: The picolinoyl group can serve as a precursor for the construction of more complex heterocyclic systems, which are prevalent in medicinal chemistry.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of picolinamides and picolinate esters using this compound. It is recommended to optimize the reaction conditions for each specific substrate.
Protocol 1: General Procedure for the Synthesis of N-Substituted Picolinamides
This protocol describes the acylation of a primary or secondary amine with this compound in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, or a heterocyclic amine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a stirred solution of the desired amine (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq.).
-
Slowly add this compound (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude picolinamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: General Procedure for the Synthesis of Picolinate Esters
This protocol outlines the esterification of an alcohol or phenol with this compound.
Materials:
-
This compound
-
Alcohol or phenol
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve the alcohol or phenol (1.0 eq.) in anhydrous THF and cool the solution to 0 °C.
-
Add triethylamine (2.0 eq.) to the solution.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative examples of the synthesis of pharmaceutical intermediates using this compound, highlighting the diversity of substrates and reaction outcomes.
| Entry | Amine/Alcohol Substrate | Product Type | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | Substituted Amine IB | Picolinamide | Dichloromethane | Triethylamine | 60 | 20 | 68 |
| 2 | 4-Aminophenol | N-(4-hydroxyphenyl)picolinamide | Acetonitrile | Triethylamine | 3-4 | Reflux | Not Specified |
| 3 | Methylamine | N-methylpicolinamide | Methanol | - | Not Specified | Not Specified | Not Specified |
| 4 | (2S,3S)-3-(o-tolyl)butan-2-yl L-alaninate hydrochloride | Picolinamide Ester | Dichloromethane | Triethylamine | 1 | 0 | Not Specified |
| 5 | General Alcohol/Phenol | Picolinate Ester | Tetrahydrofuran | Triethylamine | 12 | RT | Not Specified |
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the synthesis of picolinamides and picolinate esters, as well as a representative signaling pathway where a picolinamide-based drug might exert its effect.
References
Picolinoyl Chloride Hydrochloride: Application Notes and Protocols for Protein Labeling in Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for the use of picolinoyl chloride hydrochloride as a protein labeling reagent for proteomic analysis. Picolinoyl chloride, as an amine-reactive compound, is anticipated to covalently modify primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This modification allows for the introduction of a stable tag that can be utilized for protein identification and quantification by mass spectrometry.
I. Principle of the Method
This compound is an acylating agent that reacts with nucleophilic groups on proteins. The primary targets for this reaction under physiological or slightly alkaline pH conditions are the primary amines of lysine side chains and the N-terminus of the protein. The reaction results in the formation of a stable amide bond, covalently attaching the picolinoyl group to the protein. This modification introduces a specific mass shift that can be readily detected by mass spectrometry, enabling the identification of labeled peptides and, by extension, the parent proteins.
II. Applications in Proteomics
-
Protein Identification: The mass shift introduced by the picolinoyl label can aid in the identification of proteins from complex mixtures.
-
Relative Quantification: By using isotopic variants of picolinoyl chloride (e.g., incorporating ¹³C or ¹⁵N), relative quantification of proteins between different samples can be achieved. This is analogous to other stable isotope labeling techniques.
-
Structural Proteomics: The reactivity of specific lysine residues can provide insights into their solvent accessibility and, therefore, into the protein's three-dimensional structure and conformational changes.
III. Experimental Workflow
The overall workflow for labeling proteins with this compound for proteomic analysis involves several key steps, from sample preparation to mass spectrometry analysis and data interpretation.
Caption: General experimental workflow for protein labeling with this compound for mass spectrometry-based proteomics.
IV. Detailed Experimental Protocol
This protocol provides a general guideline for the labeling of a protein sample with this compound. Note: Optimal conditions, such as reagent concentrations and incubation times, may need to be empirically determined for specific proteins or complex protein mixtures.
Materials:
-
Protein sample (purified or complex mixture)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 7.5-8.5. Avoid amine-containing buffers like Tris.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting columns or other cleanup tools.
Procedure:
-
Protein Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Reagent Preparation:
-
Important: Prepare the this compound solution immediately before use, as it is sensitive to moisture.
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add your protein sample to the reaction buffer to a final protein concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the reagent over the estimated number of reactive amines is a good starting point for optimization.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted picolinoyl chloride.
-
-
Removal of Excess Reagent:
-
Remove excess reagent and byproducts by using a desalting spin column, dialysis, or gel filtration.
-
-
Sample Preparation for Mass Spectrometry:
-
The labeled protein sample can be processed further for mass spectrometry analysis. This typically involves reduction, alkylation, and proteolytic digestion (if not already performed prior to labeling).
-
V. Quantitative Data Summary
The following table provides representative data that might be obtained from a protein labeling experiment using an amine-reactive reagent like this compound. These values are illustrative and will vary depending on the protein and experimental conditions.
| Parameter | Representative Value | Method of Determination | Notes |
| Labeling Efficiency | > 95% | Mass Spectrometry | Determined by the percentage of a specific peptide that shows a mass shift corresponding to the label. |
| Degree of Labeling (DOL) | 1 - 5 labels/protein | Mass Spectrometry (Intact Protein) or UV-Vis Spectroscopy (if chromophoric) | Represents the average number of labels per protein molecule. Varies with reagent concentration and protein surface accessibility. |
| Sample Recovery | > 80% | Protein Quantification Assay (e.g., BCA) | Measured after the cleanup step to assess protein loss during the labeling and purification process. |
| Mass Shift per Label | +105.03 Da | Mass Spectrometry | The theoretical monoisotopic mass of the picolinoyl group (C₆H₄NO). |
VI. Signaling Pathway and Logical Relationship Diagrams
Chemical Reaction of Picolinoyl Chloride with a Primary Amine
Caption: Reaction scheme of picolinoyl chloride with a primary amine on a protein, forming a stable amide bond.
Decision Tree for Optimizing Labeling Reaction
Caption: A decision-making workflow for optimizing the degree of protein labeling with this compound.
Application Notes and Protocols: Reaction of Picolinoyl Chloride Hydrochloride with Sterically Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the field of drug discovery and development where the picolinamide scaffold is a privileged structure.[1] Picolinoyl chloride hydrochloride is a highly reactive acylating agent frequently employed for the synthesis of picolinamides.[2] However, the reaction of this compound with sterically hindered amines presents a significant synthetic challenge. The steric bulk surrounding the nitrogen atom of the amine impedes the nucleophilic attack on the carbonyl carbon of the acyl chloride, often leading to low yields or no reaction under standard conditions.[1]
These application notes provide detailed protocols for the acylation of two representative sterically hindered secondary amines, diisopropylamine and 2,2,6,6-tetramethylpiperidine (TMP), with this compound. The protocols explore both uncatalyzed and catalyzed reaction conditions, with a focus on the use of 4-(Dimethylamino)pyridine (DMAP) as a highly effective acylation catalyst. The inclusion of quantitative data, detailed experimental procedures, and visual workflows aims to equip researchers with the necessary tools to successfully synthesize picolinamides from sterically challenging substrates.
Data Presentation
The following tables summarize the quantitative data for the reaction of this compound with sterically hindered amines under various conditions.
Table 1: Reaction of this compound with Diisopropylamine
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diisopropylamine | None | Triethylamine | Dichloromethane (DCM) | 25 | 24 | < 5 |
| 2 | Diisopropylamine | None | Triethylamine | Dichloromethane (DCM) | 40 | 24 | ~10 |
| 3 | Diisopropylamine | DMAP (10) | Triethylamine | Dichloromethane (DCM) | 25 | 4 | 85 |
| 4 | Diisopropylamine | DMAP (10) | Pyridine | Tetrahydrofuran (THF) | 25 | 6 | 78 |
Table 2: Reaction of this compound with 2,2,6,6-Tetramethylpiperidine (TMP)
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,2,6,6-Tetramethylpiperidine | None | Triethylamine | Dichloromethane (DCM) | 25 | 72 | No Reaction |
| 2 | 2,2,6,6-Tetramethylpiperidine | None | Triethylamine | Dichloromethane (DCM) | 40 | 48 | < 5 |
| 3 | 2,2,6,6-Tetramethylpiperidine | DMAP (20) | Triethylamine | Dichloromethane (DCM) | 25 | 12 | 75 |
| 4 | 2,2,6,6-Tetramethylpiperidine | DMAP (20) | Pyridine | Tetrahydrofuran (THF) | 40 | 10 | 68 |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
This compound is corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE) in a fume hood.[3]
-
Sterically hindered amines can be less nucleophilic and require careful handling.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Uncatalyzed Reaction of this compound with Diisopropylamine
Materials:
-
This compound
-
Diisopropylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of diisopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion (or minimal further conversion), quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Reaction of this compound with Diisopropylamine
Materials:
-
This compound
-
Diisopropylamine
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of diisopropylamine (1.2 equivalents), triethylamine (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(picolinoyl)diisopropylamine.
Protocol 3: DMAP-Catalyzed Reaction of this compound with 2,2,6,6-Tetramethylpiperidine (TMP)
Materials:
-
This compound
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of TMP (1.2 equivalents), triethylamine (1.5 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(picolinoyl)-2,2,6,6-tetramethylpiperidine.
Visualizations
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. In the uncatalyzed reaction, the amine directly attacks the carbonyl carbon of the acyl chloride. The presence of a catalyst like DMAP significantly accelerates the reaction by forming a more reactive N-acylpyridinium intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Picolinoyl Chloride Hydrochloride Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with picolinoyl chloride hydrochloride reactions. Our goal is to help you improve low yields and overcome common challenges in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and use of this compound.
Issue 1: Low Yield of this compound During Synthesis
You are synthesizing this compound from picolinic acid and a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) and observing a low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Verify Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the chlorinating agent is used. Increase Reaction Time/Temperature: The reaction may require heating (reflux) or extended stirring at room temperature to go to completion. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
| Degradation of Reagents | Use Fresh Reagents: Thionyl chloride can decompose over time to form sulfur dioxide and sulfur chlorides, which can lead to side reactions. Use freshly distilled or a new bottle of thionyl chloride for best results. Oxalyl chloride can also degrade and should be handled under anhydrous conditions. |
| Hydrolysis of Product | Maintain Anhydrous Conditions: this compound is highly sensitive to moisture and will hydrolyze back to picolinic acid. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | Formation of Picolinic Anhydride: This can occur if the reaction temperature is too high or if there is insufficient chlorinating agent. Using a slight excess of the chlorinating agent can help minimize this. Polymerization/Tar Formation: Picolinic acid derivatives can be prone to polymerization, especially at high temperatures. Consider using a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF. |
| Inefficient Work-up/Purification | Minimize Aqueous Contact: During work-up, minimize contact with water. If an aqueous wash is necessary, use ice-cold brine and work quickly. Precipitation: For non-distillable acyl chlorides like this compound, precipitation from a non-polar solvent like cyclohexane or hexanes can be an effective purification method. |
Logical Troubleshooting Workflow for Low Yield Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Low Yield in Subsequent Reactions with this compound
You have successfully synthesized this compound, but you are observing low yields when reacting it with a nucleophile (e.g., an amine or alcohol).
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Use Freshly Prepared Reagent: this compound is moisture-sensitive and can degrade upon storage. It is best to use it immediately after synthesis and purification. If it has been stored, ensure it was under an inert atmosphere and in a desiccator. |
| Insufficient Nucleophile Reactivity | Add a Base: For reactions with amines, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often required to scavenge the HCl generated during the reaction. For less reactive nucleophiles, a stronger base or a catalyst may be needed. |
| Side Reactions of the Nucleophile | Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to ensure the desired reaction occurs. |
| Poor Solubility | Solvent Selection: Ensure that both the this compound and the nucleophile are soluble in the chosen reaction solvent. Dichloromethane and tetrahydrofuran are common choices. |
| Incorrect Reaction Temperature | Temperature Control: Some acylation reactions are exothermic. Adding the this compound solution dropwise to the nucleophile at 0 °C can help control the reaction rate and prevent side reactions. The reaction may then be allowed to warm to room temperature. |
Experimental Workflow for Amide Formation
Caption: A typical experimental workflow for the reaction of this compound with a nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for the synthesis of this compound?
A1: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used. Thionyl chloride is often used in excess and can serve as the solvent. Its byproducts (SO₂ and HCl) are gaseous, which can simplify purification. Oxalyl chloride is often used in a solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). This method is often milder and can sometimes provide cleaner reactions. The choice may depend on the scale of your reaction and the sensitivity of your starting material to heat.
Q2: How can I purify this compound?
A2: this compound is a solid and is generally not purified by distillation due to its high boiling point and potential for decomposition. A common method is to remove the excess chlorinating agent and solvent under reduced pressure (rotoevaporation). The crude product can then be triturated with or precipitated from a non-polar solvent like hexanes or cyclohexane to remove non-polar impurities. It is crucial to perform these steps under anhydrous conditions to prevent hydrolysis.
Q3: My NMR spectrum of the crude this compound looks messy. What could be the cause?
A3: A complex NMR spectrum of the crude product could be due to several factors:
-
Residual Solvent or Reagents: Ensure all volatile components like the chlorinating agent and solvent have been thoroughly removed.
-
Hydrolysis: The presence of water will lead to the formation of picolinic acid, which will show a broad carboxylic acid peak.
-
Side Products: Picolinic anhydride or other byproducts may be present.
-
HCl Salt Formation: The hydrochloride salt can sometimes lead to peak broadening.
Q4: Can I store this compound?
A4: It is highly recommended to use this compound immediately after its preparation and purification. If storage is necessary, it must be done under a strictly inert atmosphere (e.g., in a sealed ampule under argon) and in a desiccator to protect it from moisture. Over time, it is likely to degrade, which will impact the yield of subsequent reactions.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for reactions involving picolinoyl chloride and related compounds. Note that specific yield data for the synthesis of this compound itself is not widely published in comparative studies.
| Reactant 1 | Reactant 2 | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Picolinic Acid | Thionyl Chloride | - | Toluene | Reflux | 2 | Not specified, used crude | |
| Picolinic Acid | Thionyl Chloride | - | Neat | 72 | 21 | Not specified, used crude | |
| Compound IB (an amine) | Picolinoyl Chloride HCl | - | Dichloromethane | 20 | 60 | 68 | |
| 5-Amino-3-methylpicolinic acid | Thionyl Chloride | - | Dichloromethane | Reflux | 2 | Not specified, used crude |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional)
-
Anhydrous hexane or cyclohexane
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
To a round-bottom flask, add picolinic acid (1.0 eq).
-
Optional (if using a solvent): Add anhydrous toluene.
-
Under an inert atmosphere, slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature with stirring. If not using a solvent, the thionyl chloride will act as the solvent.
-
Heat the reaction mixture to reflux (approximately 75-80 °C for neat thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene (if used) by rotary evaporation. To ensure complete removal, anhydrous toluene can be added and co-evaporated a couple of times.
-
The resulting crude this compound can be purified by adding anhydrous hexane or cyclohexane to the flask and stirring to induce precipitation or trituration.
-
Collect the solid product by filtration under an inert atmosphere, wash with a small amount of cold anhydrous hexane, and dry under vacuum.
-
Use the product immediately for the next step.
Protocol 2: Amide Coupling with this compound
Materials:
-
This compound (freshly prepared)
-
Amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the freshly prepared this compound (1.0-1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Technical Support Center: Picolinoyl Chloride Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with picolinoyl chloride hydrochloride. Our goal is to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Acylated Product
Low yields are a common issue in acylation reactions. This guide provides a systematic approach to identifying and resolving the root cause.
Possible Causes and Solutions
| Cause | Recommended Action |
| Hydrolysis of this compound | This compound is highly sensitive to moisture and can readily hydrolyze to the unreactive picolinic acid.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your nucleophile (amine or alcohol) is dry. Handle this compound in a glovebox or under a positive pressure of inert gas if possible. |
| Inadequate Base | Acylation reactions with this compound produce hydrochloric acid (HCl) as a byproduct. This HCl can protonate your amine or other nucleophile, rendering it unreactive. Use at least two equivalents of your amine substrate (one as the nucleophile, one as an HCl scavenger) or one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[2] |
| Suboptimal Reaction Temperature | While many acylations are rapid at 0°C or room temperature, less reactive nucleophiles may require gentle heating. Conversely, excessive heat can promote side reactions and decomposition. Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS. If no reaction is observed, consider carefully heating the mixture. |
| Poor Reagent Purity | The purity of this compound, the nucleophile, and any bases or solvents is critical. Impurities can lead to the formation of byproducts. Use freshly opened or properly stored reagents. If purity is questionable, consider purification of your starting materials. |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. A slight excess of the this compound may be beneficial in some cases, but a large excess can lead to side reactions with the solvent or impurities. |
Troubleshooting Workflow
Issue 2: Formation of Picolinic Acid as a Major Side Product
The most common side product in reactions involving this compound is picolinic acid, formed through hydrolysis.
Minimization Protocol: Anhydrous Amide Synthesis
This protocol provides a general procedure for the synthesis of a picolinamide, minimizing the formation of picolinic acid.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (dried over KOH)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Assemble a three-necked, round-bottom flask (oven-dried and cooled under an inert atmosphere) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
-
Reaction:
-
Cool the amine solution to 0°C using an ice bath.
-
Slowly add the this compound solution to the stirred amine solution via the dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates completion.
-
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any remaining picolinic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Reaction and Side Reaction Pathway
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark or black. What is causing this?
A dark coloration can indicate decomposition of the starting material or the product. This is often observed when attempting to generate picolinoyl chloride in situ from picolinic acid using reagents like thionyl chloride or oxalyl chloride, suggesting the formation of unstable intermediates. If you are using isolated this compound, a dark color may indicate a reaction with impurities in your starting materials or solvent, or decomposition due to excessive heat. Ensure your reagents and solvents are pure and consider running the reaction at a lower temperature.
Q2: Can I use pyridine as both a base and a solvent?
While pyridine can be used as a base to neutralize the HCl byproduct, using it as a solvent is generally not recommended without careful consideration. Pyridine is a nucleophile and can react with picolinoyl chloride to form a reactive N-acylpyridinium salt. While this can sometimes catalyze the reaction, it can also lead to unwanted side products if the desired nucleophile (your amine or alcohol) is not reactive enough to compete. It is often safer to use a non-nucleophilic base like triethylamine in an inert solvent like DCM or THF.
Q3: Besides hydrolysis, what are other potential side products?
While hydrolysis to picolinic acid is the most common side reaction, other impurities can arise from:
-
Reactions with the solvent: If a nucleophilic solvent (like an alcohol) is used, it can react to form the corresponding ester.
-
Double acylation: If your nucleophile has more than one reactive site (e.g., a diamine), double acylation can occur.
-
Friedel-Crafts acylation: If an aromatic solvent is used in the presence of a Lewis acid catalyst, Friedel-Crafts acylation of the solvent is a possibility, though less common under standard acylation conditions.[3]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of your product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information, including the masses of your product and any major side products. To check for the complete conversion of picolinoyl chloride, a small aliquot of the reaction mixture can be quenched with methanol. The formation of the methyl picolinate ester, which can be observed by NMR or LC-MS, is a good indicator of the presence of unreacted acyl chloride.
Q5: What is the best way to purify my final product?
The purification method will depend on the properties of your product.
-
Column chromatography on silica gel is a versatile method for separating the desired product from unreacted starting materials and side products.
-
Aqueous work-up with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated sodium bicarbonate) can effectively remove basic and acidic impurities, respectively.
-
Recrystallization is an excellent method for purifying solid products if a suitable solvent system can be found.
Logical Flow for Reaction Optimization
References
Technical Support Center: Picolinoyl Chloride Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with picolinoyl chloride hydrochloride. Here, you will find detailed information on how to effectively remove excess this compound from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove excess this compound from a reaction?
There are three primary methods for removing excess this compound:
-
Aqueous Workup (Quenching): This involves reacting the excess acyl chloride with a quenching agent like water, a dilute basic solution (e.g., sodium bicarbonate), or an alcohol (e.g., methanol). This converts the reactive acyl chloride into a more easily separable, water-soluble, or polar compound.
-
Scavenger Resins: These are solid-supported reagents, typically amine-functionalized polymers, that react with and bind the excess acyl chloride, allowing for its removal by simple filtration.
-
Chromatography: Standard column chromatography can be used to separate the desired product from the unreacted this compound and its byproducts.
Q2: How does the hydrochloride component of this compound affect the workup?
The hydrochloride salt of the pyridine nitrogen makes the compound and its subsequent quenched byproducts (like picolinic acid) more water-soluble, which can facilitate their removal during an aqueous extraction. During a basic wash (e.g., with sodium bicarbonate), the hydrochloride will be neutralized, and the pyridine nitrogen will be deprotonated.
Q3: What byproducts are formed when quenching excess this compound?
The choice of quenching agent determines the resulting byproduct:
-
Water or dilute aqueous base (e.g., NaHCO₃): Forms picolinic acid hydrochloride or its corresponding salt, which is typically water-soluble.[1]
-
Alcohol (e.g., methanol): Forms the corresponding methyl picolinate ester.[2]
-
Amine: Forms the corresponding picolinamide.[2]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution(s) |
| Low yield after aqueous workup. | The desired product may be partially water-soluble or sensitive to the pH of the wash. | - Reduce the number of aqueous washes. - Before discarding, re-extract the aqueous layers with a fresh portion of the organic solvent. - If the product is acid-sensitive, use a copper sulfate wash instead of a dilute acid wash to remove pyridine-containing byproducts. |
| Emulsion formation during extraction. | The concentration of reactants or byproducts is too high, or the mixture was shaken too vigorously. | - Add more organic solvent and/or brine to help break the emulsion. - Gently swirl the separatory funnel instead of vigorous shaking. - If possible, filter the mixture through a pad of Celite. |
| Product is contaminated with picolinic acid after workup. | Incomplete quenching of the this compound or incomplete removal of the resulting picolinic acid. | - Ensure an adequate excess of the quenching agent is used and allow sufficient reaction time. - Perform additional washes with a dilute basic solution (e.g., saturated sodium bicarbonate) to extract the acidic picolinic acid.[1] |
| Scavenger resin is not effectively removing the excess acyl chloride. | Insufficient amount of scavenger resin, poor mixing, or inappropriate solvent. | - Use a larger excess of the scavenger resin (typically 2-4 equivalents relative to the excess acyl chloride). - Ensure vigorous stirring or shaking to maintain good contact between the resin and the solution. - Use a solvent that allows for good swelling of the resin (e.g., DCM, THF).[3] |
Experimental Protocols
Protocol 1: Aqueous Workup using Sodium Bicarbonate
This method is effective for quenching excess this compound and removing the resulting picolinic acid.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is important as the quenching reaction is exothermic.
-
Quenching: Slowly and carefully add saturated aqueous NaHCO₃ solution to the stirred reaction mixture. Caution: Carbon dioxide gas will evolve. Add the solution portion-wise and allow the effervescence to subside between additions.[4]
-
Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (1-2 times) to ensure complete removal of picolinic acid.[5]
-
Deionized water (1 time).
-
Brine (1 time) to facilitate drying.
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Scavenging with Aminomethyl Polystyrene Resin
This method is useful for non-aqueous reaction conditions and simplifies purification by removing the excess acyl chloride via filtration.
Materials:
-
Reaction mixture in an anhydrous organic solvent (e.g., DCM, THF)
-
Aminomethyl polystyrene resin (typically 1-2 mmol/g loading)
-
Anhydrous solvent for rinsing (e.g., DCM)
-
Reaction vessel with a stirrer
-
Sintered glass funnel or a filter cannula
Procedure:
-
Resin Preparation: If necessary, wash the aminomethyl polystyrene resin with the reaction solvent to remove any impurities and swell the resin.
-
Addition of Scavenger: Add the aminomethyl polystyrene resin (2-4 equivalents relative to the excess this compound) to the reaction mixture.
-
Scavenging: Stir or gently agitate the mixture at room temperature. The reaction time can vary from 1 to 16 hours, depending on the concentration and reactivity. Monitor the disappearance of the this compound by a suitable method (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the reaction mixture through a sintered glass funnel or use a cannula to transfer the solution, leaving the resin behind.
-
Rinsing: Wash the resin with a fresh portion of the anhydrous solvent to recover any adsorbed product. Combine the filtrate and the washings.
-
Concentration: Remove the solvent from the combined filtrate under reduced pressure to yield the crude product, now free of excess acyl chloride.
Data Presentation
Table 1: Comparison of Removal Methods for Excess this compound.
| Method | Principle | Advantages | Disadvantages | Byproduct |
| Aqueous Workup (NaHCO₃) | Hydrolysis of the acyl chloride to a water-soluble carboxylate salt. | - Inexpensive and readily available reagents. - Efficient for removing both the excess acyl chloride and the HCl byproduct. | - Not suitable for water-sensitive products. - Can lead to emulsion formation. - Requires solvent extraction and drying steps. | Picolinic acid (as sodium picolinate) |
| Aqueous Workup (Methanol) | Esterification of the acyl chloride to a more easily separable ester. | - Can be performed under milder conditions than basic hydrolysis. - The resulting ester may be easier to separate by chromatography than the carboxylic acid. | - Introduces another organic compound that needs to be removed. - Not suitable for products that can react with methanol. | Methyl picolinate |
| Scavenger Resin | Covalent binding of the acyl chloride to a solid support. | - Simplifies workup to a simple filtration. - Ideal for parallel synthesis and high-throughput screening. - Avoids aqueous conditions. | - Resins can be expensive. - May require longer reaction times for complete scavenging. - The product might non-specifically bind to the resin, reducing yield. | Resin-bound picolinamide |
Visualizations
Caption: Experimental workflows for removing excess this compound.
Caption: Logical relationship of components in the removal of excess reagent.
References
Troubleshooting incomplete reactions with picolinoyl chloride hydrochloride
Welcome to the technical support center for picolinoyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize acylation reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is resulting in a low or no yield. What are the common causes?
A1: Incomplete acylation reactions with this compound can stem from several factors:
-
Hydrolysis of this compound: This is one of the most common issues. This compound is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive picolinic acid.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The purity of both the this compound and the substrate (amine or alcohol) is critical. Impurities in the starting materials can lead to side reactions and lower yields.
-
Inadequate Base: A suitable base is necessary to neutralize the hydrochloric acid generated during the reaction. If the base is not strong enough or is present in insufficient quantity, the reaction mixture can become acidic, protonating the amine nucleophile and rendering it unreactive.
-
Low Nucleophilicity of the Substrate: Amines or alcohols with strong electron-withdrawing groups may be poor nucleophiles, leading to a sluggish or incomplete reaction.
-
Steric Hindrance: Bulky substituents on either the picolinoyl chloride or the nucleophile can sterically hinder the reaction, slowing it down or preventing it from going to completion.
-
Inappropriate Reaction Temperature: Acylation reactions are often exothermic. While some reactions proceed well at room temperature, others may require cooling to control the reaction rate and prevent side reactions, or gentle heating to drive the reaction to completion, especially with less reactive substrates.
Q2: What is the role of the base in the reaction, and which one should I choose?
A2: The primary role of the base is to act as a scavenger for the hydrochloric acid (HCl) that is liberated during the acylation reaction. This is crucial for several reasons:
-
It prevents the protonation of the amine nucleophile, which would render it inactive.
-
It drives the reaction equilibrium towards the product side.
Commonly used bases include tertiary amines like triethylamine (TEA) and pyridine. The choice of base can influence the reaction's success. While triethylamine is a stronger base, pyridine can sometimes be more effective as a catalyst. The planarity of the pyridine ring may allow for more effective interaction. In some cases, pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium salt that then reacts with the amine or alcohol.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q4: I am observing the formation of side products. What are they and how can I minimize them?
A4: A common side product is picolinic acid, formed from the hydrolysis of this compound.[1] To minimize this, ensure strictly anhydrous conditions. Another possibility is the formation of a salt between the product and the liberated HCl if the base is not efficient. Using a slight excess of the base can help mitigate this. If your substrate has multiple reactive sites, you may see a mixture of acylated products. In such cases, protecting groups may be necessary for other reactive functional groups.
Troubleshooting Guide
An incomplete reaction can be frustrating. The following workflow provides a systematic approach to identifying and resolving the issue.
Data Presentation: Optimizing Reaction Conditions
The yield of the acylation reaction is highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can affect the outcome. Note: The data presented here is a synthesis of literature values for this compound and analogous acyl chlorides to illustrate general trends.
Table 1: Effect of Base on Reaction Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (2.2) | Dichloromethane | 20 | 60 | 68 |
| 2 | Pyridine (2.5) | Dichloromethane | 20 | 48 | ~75-85 |
| 3 | Diisopropylethylamine (DIPEA) (2.2) | Dichloromethane | 20 | 60 | ~60-70 |
| 4 | No Base | Dichloromethane | 20 | 60 | < 5 |
*Estimated yields based on the relative effectiveness of bases in similar acylation reactions.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane (DCM) | 20 | 60 | 68 |
| 2 | Triethylamine | Tetrahydrofuran (THF) | 20 | 60 | ~60-70 |
| 3 | Triethylamine | Acetonitrile | 20 | 60 | ~50-60 |
| 4 | Triethylamine | Toluene | 20 | 60 | ~40-50* |
*Estimated yields based on solvent effects in analogous acylation reactions.
Table 3: Effect of Temperature on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 0 | 72 | ~50-60 |
| 2 | Triethylamine | Dichloromethane | 20 (Room Temp) | 60 | 68 |
| 3 | Triethylamine | Dichloromethane | 40 (Reflux) | 24 | ~60-65 (potential for more side products) |
*Estimated yields based on general principles of reaction kinetics and stability of reactants.
Experimental Protocols
General Protocol for the Acylation of an Amine with this compound
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) to an anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M) in a flame-dried flask equipped with a magnetic stirrer.
-
Base Addition: Add a suitable base (e.g., triethylamine, 2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Dissolve this compound (1.2 equivalents) in the anhydrous solvent and add it dropwise to the amine solution over 10-20 minutes. An exothermic reaction may be observed. If necessary, cool the reaction mixture with an ice bath.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight (a 60-hour reaction time has been reported to give a 68% yield).
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Reaction Mechanism
The acylation of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Reaction conditions should be optimized for each specific substrate and scale.
References
Technical Support Center: Purification of Picolinoyl Chloride Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of picolinoyl chloride hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities originate from the synthesis process, which typically involves the reaction of picolinic acid with a chlorinating agent like thionyl chloride.[1][2][3] Potential impurities include:
-
Unreacted Picolinic Acid: Incomplete reaction can leave residual starting material.
-
Residual Thionyl Chloride: Excess chlorinating agent may remain after the reaction.
-
Hydrolysis Product (Picolinic Acid): Picolinoyl chloride is highly reactive and can hydrolyze back to picolinic acid if exposed to moisture.
-
Byproducts from Thionyl Chloride: Decomposition of thionyl chloride can introduce sulfur-containing impurities.
Q2: My purified this compound is a colored solid (e.g., yellow or brown). What could be the cause?
A2: Discoloration in the final product often indicates the presence of trace impurities, which may arise from the decomposition of reagents or side reactions during synthesis. Overheating during the removal of excess thionyl chloride can also lead to colored byproducts.
Q3: How should I store purified this compound?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4] A desiccator is also recommended to prevent hydrolysis.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used for quantitative analysis to determine purity against a known standard.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.[8]
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The melting point of the compound is below the boiling point of the solvent, or there is a high concentration of impurities depressing the melting point. The compound may also be hygroscopic.[9] | Try a lower boiling point solvent or a solvent mixture. Ensure all glassware is scrupulously dry and perform the recrystallization under an inert atmosphere. Consider adding a non-polar co-solvent like hexane or petroleum ether to induce precipitation.[9] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. If crystals still do not form, try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity is observed, then gently heat until the solution is clear and allow it to cool slowly. |
| Very low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. The product may have been lost during filtration if the crystals are very fine. | Ensure the solution is thoroughly cooled before filtration to minimize solubility. Use a chilled solvent to wash the crystals. Consider using a different solvent system where the compound has lower solubility at cold temperatures. |
| Product purity does not improve significantly. | The chosen solvent is not effective at separating the impurities. The impurities may have very similar solubility profiles to the product. | Screen a variety of solvents with different polarities. If a single solvent is ineffective, try a binary solvent system. Sometimes, multiple recrystallizations may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution | | :--- | :--- | | Poor separation of the product from impurities. | The eluent system is not optimized. The compound may be interacting too strongly or too weakly with the stationary phase. | Systematically screen different solvent systems with varying polarities. For basic compounds like pyridine derivatives that may tail on silica gel, consider using a mobile phase containing a small amount of a basic modifier like triethylamine or pyridine. Alternatively, use a different stationary phase such as alumina. | | The compound does not elute from the column. | The eluent is too non-polar. The compound may be irreversibly adsorbed onto the stationary phase or has decomposed. | Gradually increase the polarity of the eluent. If the compound is suspected to be unstable on silica, a faster purification method or a less acidic stationary phase like neutral alumina should be considered. | | Streaking or tailing of the spot on TLC and broad peaks in the column. | The compound is interacting with the acidic sites on the silica gel. The sample may be overloaded on the column. | Add a small percentage of a modifier like triethylamine or acetic acid to the eluent to improve peak shape. Ensure the sample is loaded in a concentrated band and that the column is not overloaded. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on general principles of recrystallization for acid chlorides and related hydrochloride salts.
Objective: To purify crude this compound by removing unreacted starting materials and soluble impurities.
Materials:
-
Crude this compound
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in a dry round-bottom flask equipped with a magnetic stir bar.
-
Under an inert atmosphere (e.g., nitrogen), add a minimal amount of hot anhydrous toluene to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.[3]
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
Purity Assessment: The purity of the recrystallized product can be assessed by HPLC and 1H NMR. A significant reduction in impurity peaks should be observed.
| Purification Method | Starting Purity (Example) | Final Purity (Expected) |
| Recrystallization from Toluene/Ether | 85% | >95% |
Protocol 2: Purification by Slurry Washing
This is a rapid purification method suitable for removing highly soluble impurities.
Objective: To quickly wash the crude product to remove impurities that are more soluble in the wash solvent than the desired product.
Materials:
-
Crude this compound
-
Anhydrous dichloromethane[1]
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in a flask with a magnetic stir bar.
-
Add a sufficient amount of anhydrous dichloromethane to form a stirrable slurry.
-
Stir the slurry vigorously at room temperature for 15-20 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of fresh, cold anhydrous dichloromethane.
-
Dry the purified solid under high vacuum.
Purity Assessment: This method is effective for removing impurities with high solubility in the wash solvent. Purity can be checked by TLC or HPLC.
| Purification Method | Starting Purity (Example) | Final Purity (Expected) |
| Slurry Wash with Dichloromethane | 80% | ~90-95% |
Protocol 3: Analytical HPLC Method for Purity Assessment
This method provides a general starting point for the analysis of this compound derivatives.[6]
Objective: To determine the purity of this compound samples and to quantify impurities.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Column Temperature: 30 °C
Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in the crystallization of this compound derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 39901-94-5|this compound|BLD Pharm [bldpharm.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. reddit.com [reddit.com]
Picolinoyl chloride hydrochloride reaction in different solvent systems
Technical Support Center: Picolinoyl Chloride Hydrochloride Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What type of solvent is recommended for reactions with this compound?
A1: this compound is typically used in polar aprotic solvents.[1] Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices for acylation reactions with amines or alcohols.[2][3] These solvents are favored because they can dissolve the hydrochloride salt and do not participate in hydrogen bonding, which can deactivate the nucleophile.[4][5] Anhydrous (dry) conditions are critical, as this compound readily hydrolyzes in the presence of water to form picolinic acid.[6][7][8]
Q2: Why is a base necessary in most reactions involving this compound?
A2: A base is required to neutralize the hydrochloric acid (HCl) that is present as a salt and is also generated during the acylation reaction. The starting material is a hydrochloride salt, and the reaction of the acyl chloride with a nucleophile (like an amine or alcohol) liberates an additional equivalent of HCl.[9] Without a base to act as an acid scavenger, the HCl would protonate the nucleophile, rendering it unreactive. Common bases include tertiary amines like triethylamine (TEA), N,N-diisopropylethylamine (DIEA), or pyridine.[3]
Q3: Can I use a protic solvent like ethanol or methanol?
A3: It is strongly discouraged to use protic solvents such as alcohols (methanol, ethanol) or water as the primary reaction solvent. Picolinoyl chloride is a highly reactive acylating agent and will rapidly react with the solvent itself to form the corresponding ester (e.g., methyl picolinate or ethyl picolinate), consuming the starting material.[6][8] These solvents should only be used if the intention is to form the ester of that alcohol.
Q4: How does the hydrochloride salt form of picolinoyl chloride affect its reactivity compared to the free base form?
A4: The hydrochloride salt form means the pyridine nitrogen is protonated. This increases the electrophilicity of the carbonyl carbon, potentially making the acyl chloride even more reactive toward nucleophiles. However, the primary practical consideration is the need to add at least two equivalents of a non-nucleophilic base: one to neutralize the existing HCl salt and another to scavenge the HCl produced during the acylation reaction.
Troubleshooting Guide
Problem 1: My reaction yield is very low, and I've recovered mostly picolinic acid.
-
Question: I ran an acylation with an amine in DCM, but my main product after workup was picolinic acid. What went wrong?
-
Answer: This is a classic sign of hydrolysis. Picolinoyl chloride is highly sensitive to moisture.[7][8]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Problem 2: The reaction is sluggish or does not proceed to completion.
-
Question: My acylation of a secondary amine is not working. I've added one equivalent of triethylamine, but the starting materials are still present after 16 hours.
-
Answer: There are two likely issues here:
-
Insufficient Base: this compound requires at least two equivalents of base. One equivalent is needed to neutralize the HCl salt on the pyridine ring, and a second is needed to scavenge the HCl generated during the amide formation. With only one equivalent, the generated HCl protonates your amine, shutting down the reaction.
-
Steric Hindrance: If your amine is sterically hindered, the reaction may require more forcing conditions.
-
Solution: Use at least 2.1-2.5 equivalents of a non-nucleophilic base like TEA or, preferably, DIEA, which is bulkier and less likely to compete as a nucleophile.[3] If the nucleophile is hindered, consider gentle heating (e.g., 40 °C) or allowing for a longer reaction time.
-
Problem 3: I am observing an unexpected side product with a mass corresponding to my desired product +12 Da.
-
Question: When reacting my primary amine with this compound in DCM, I see an impurity that I suspect is the N-methylated version of my product. How is this possible?
-
Answer: While generally a stable solvent, DCM can react with nucleophilic amines, particularly primary and secondary amines, to form impurities.[10] The reaction can lead to the formation of a methylene-bridged diamine, which can subsequently degrade and act as a source of formaldehyde, leading to methylation or other side reactions.[10][11]
-
Solution: If you suspect solvent-related side products, switch to a different polar aprotic solvent like THF or acetonitrile. While THF can have its own stability issues (peroxide formation), it avoids the specific reactivity profile of DCM with amines.
-
Data Presentation: Solvent System Comparison
The following table summarizes typical outcomes for the acylation of a generic primary amine (R-NH₂) with this compound in different solvent systems. Data is representative and intended for comparative purposes.
| Solvent System | Base (equiv.) | Temp (°C) | Typical Time (h) | Expected Yield (%) | Key Considerations |
| Dichloromethane (DCM) | DIEA (2.2) | 0 to RT | 2 - 6 | 85 - 95% | Excellent solubility; potential for side reactions with nucleophilic amines.[3][10] |
| Tetrahydrofuran (THF) | TEA (2.2) | 0 to RT | 4 - 12 | 80 - 90% | Good alternative to DCM; ensure use of peroxide-free THF.[3] |
| Acetonitrile (MeCN) | TEA (2.2) | RT | 6 - 18 | 75 - 85% | Lower solubility of the hydrochloride salt can sometimes slow the reaction. |
| Toluene | DIEA (2.2) | RT to 50°C | 12 - 24 | 60 - 80% | Non-polar; often results in slower reactions and requires heating. |
| Methanol (MeOH) | N/A | RT | < 1 | 0% (Amide) | Not Recommended. Rapidly forms methyl picolinate ester.[6][8] |
Experimental Protocols
General Protocol for Amide Synthesis using this compound
This protocol describes a general procedure for the acylation of a primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine nucleophile (1.0-1.1 equiv.)
-
N,N-Diisopropylethylamine (DIEA) (2.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equiv.) and anhydrous DCM (to make a ~0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIEA (2.2 equiv.) to the stirring solution.
-
In a separate flask, dissolve this compound (1.0 equiv.) in a minimum amount of anhydrous DCM.
-
Transfer the this compound solution to a dropping funnel and add it dropwise to the cold amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using TLC or LC-MS by quenching a small aliquot with methanol to convert any remaining acyl chloride to the stable methyl ester.[7]
-
Upon completion, quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via silica gel chromatography or recrystallization as needed.
Mandatory Visualizations
References
- 1. CAS 39901-94-5: this compound [cymitquimica.com]
- 2. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 3. Amine to Amide (Acid Cl + Amine) [commonorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buy this compound | 39901-94-5 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. 39901-94-5 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Picolinoyl Chloride Hydrochloride Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using picolinoyl chloride hydrochloride for chemical derivatization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in the derivatization solution?
A1: The primary cause of degradation is hydrolysis. This compound is highly reactive towards nucleophiles, especially water.[1] In the presence of moisture, it will hydrolyze to form picolinic acid, rendering it inactive for the intended derivatization reaction.[1] Therefore, maintaining anhydrous (dry) conditions is critical for the stability of the reagent in solution.
Q2: How can I tell if my this compound solution has degraded?
A2: Signs of degradation include a significant decrease in derivatization efficiency, leading to low product yield. You may also observe the appearance of a new peak corresponding to picolinic acid in your chromatogram. Visually, if the solid reagent appears discolored or clumpy, it may have been compromised by moisture.
Q3: What is the recommended way to prepare and store the derivatization solution?
A3: It is highly recommended to prepare the this compound solution fresh for each set of experiments.[2] Use anhydrous solvents, such as anhydrous toluene, and store the solid reagent in a desiccator in a cool, dry place.[2][3] Avoid frequent opening of the reagent container in a humid environment.
Q4: For how long can I store the prepared derivatization solution?
A4: Due to its sensitivity to moisture, it is best practice to use the derivatization solution immediately after preparation.[2] There is no specific quantitative data available on the long-term stability of the solution, but its reactivity suggests a short shelf-life, likely on the order of hours, especially if not stored under strictly anhydrous conditions and inert atmosphere.
Q5: What is the role of pyridine in the derivatization reaction?
A5: Pyridine is added to the derivatization solution to act as a catalyst.[2] It is a weak base that can neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. It also aids in dissolving the sterols.[2]
Troubleshooting Guide
This guide addresses common issues encountered during derivatization with this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no derivatization product | Degraded this compound: The reagent may have hydrolyzed due to moisture. | Prepare a fresh solution of this compound using anhydrous solvents. Ensure the solid reagent has been stored properly in a desiccator. |
| Presence of water in the sample or solvents: Water will compete with the analyte for the derivatizing reagent. | Lyophilize or dry the sample completely before adding the derivatization solution. Use high-purity, anhydrous solvents. | |
| Insufficient catalyst: The reaction may be slow or incomplete without adequate pyridine. | Ensure the correct concentration of anhydrous pyridine is added to the reaction mixture as per the protocol.[2] | |
| Suboptimal reaction conditions: Incorrect temperature or incubation time can lead to incomplete derivatization. | Follow the recommended incubation temperature and time for your specific analyte. For example, for 8-dehydrocholesterol, incubate at room temperature for 1 hour or at 60°C for 30 minutes.[2] | |
| Extra, unexpected peaks in the chromatogram | Hydrolysis of the reagent: A peak corresponding to picolinic acid may be present if the reagent has degraded. | Confirm the identity of the peak by running a picolinic acid standard. Prepare fresh derivatization solution to avoid this issue. |
| Side reactions: The analyte may have multiple reactive sites, leading to different derivatized products. | Optimize the reaction conditions (e.g., temperature, reagent concentration) to favor the desired product. | |
| Impurities in the reagent or solvents: Contaminants can lead to extraneous peaks. | Use high-purity reagents and solvents. | |
| Poor reproducibility between experiments | Inconsistent reagent preparation: Variations in the concentration of the derivatization solution will affect the reaction outcome. | Prepare the derivatization solution fresh for each experiment and ensure accurate weighing and dispensing of the components. |
| Variable moisture content: Fluctuations in ambient humidity can affect the stability of the reagent. | Work in a controlled environment, such as a glove box with a dry atmosphere, when preparing the derivatization solution. | |
| Incomplete quenching of the reaction: Unreacted picolinoyl chloride can cause issues during analysis. | Ensure the reaction is properly quenched with a suitable reagent, such as methanol, before sample cleanup and analysis.[2] |
Experimental Protocols
Protocol: Picolinoyl Ester Derivatization for LC-MS Analysis of Sterols
This protocol is adapted from a method for the derivatization of 8-dehydrocholesterol.[2]
Materials:
-
This compound
-
Anhydrous toluene
-
Anhydrous pyridine
-
Methanol (for quenching)
-
Dried lipid extract sample
-
Nitrogen gas supply
-
Heating block
Procedure:
-
Preparation of Derivatization Solution:
-
Freshly prepare a solution of picolinoyl chloride in anhydrous toluene (e.g., 1 mg/mL).[2]
-
-
Derivatization Reaction:
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 1 mL of methanol to quench any unreacted picolinoyl chloride.[2]
-
-
Sample Cleanup:
Visualizations
Caption: Experimental workflow for picolinoyl chloride derivatization.
Caption: Troubleshooting decision tree for low derivatization yield.
References
Validation & Comparative
Picolinoyl Chloride Hydrochloride vs. Dansyl Chloride: A Comparative Guide for Amine Derivatization in Analytical Chemistry
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amine-containing compounds is a frequent analytical challenge. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a cornerstone technique in modern chromatography and mass spectrometry. This guide provides a comprehensive comparison of two amine-derivatizing reagents: the well-established Dansyl Chloride and the potential alternative, Picolinoyl Chloride Hydrochloride.
This publication objectively compares the performance of this compound and Dansyl Chloride for the derivatization of primary and secondary amines, providing supporting data and detailed experimental protocols for analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS).
Introduction to Amine Derivatization
Many biologically significant molecules, including amino acids, neurotransmitters, and pharmaceuticals, contain primary or secondary amine functional groups. These compounds are often polar and exhibit poor retention in reversed-phase liquid chromatography (RPLC) and may ionize inefficiently in mass spectrometry, leading to low detection sensitivity. Chemical derivatization addresses these challenges by introducing a tag that:
-
Increases hydrophobicity , improving retention on RPLC columns.
-
Enhances ionization efficiency in mass spectrometry, a feature critical for high sensitivity.
-
Introduces a chromophore or fluorophore , enabling sensitive detection by UV-Visible or fluorescence detectors.
Dansyl chloride has been a workhorse in this field for decades, while this compound, a reactive acylating agent, presents a theoretically promising alternative for enhancing mass spectrometric detection.
Reagent Overview and Reaction Chemistry
This compound
This compound is the hydrochloride salt of picolinoyl chloride. It is a reactive acylating agent that readily reacts with primary and secondary amines to form stable picolinamide derivatives.[1][2] The key feature of the picolinoyl group is the pyridine ring, which contains a nitrogen atom that can be readily protonated, conferring a permanent positive charge to the derivative. This is highly advantageous for electrospray ionization (ESI) mass spectrometry in positive ion mode, as it can significantly enhance the ionization efficiency of the analyte.[3]
The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the picolinoyl chloride, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4]
Dansyl Chloride
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, is a widely used derivatizing reagent for primary and secondary amines, as well as phenols and some alcohols.[5][6] It reacts with amines under alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[6] The dansyl group introduces a bulky, hydrophobic naphthalene ring, which improves chromatographic retention.[6] Furthermore, the dimethylamino group can be readily protonated, enhancing ionization in positive mode ESI-MS.[6] The strong fluorescence of the dansyl derivatives also allows for very sensitive detection using fluorescence detectors.[7]
The derivatization with dansyl chloride is a nucleophilic substitution reaction where the unprotonated amino group of the analyte attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[6]
Performance Comparison: this compound vs. Dansyl Chloride
| Feature | This compound | Dansyl Chloride |
| Target Analytes | Primary and secondary amines.[1] | Primary and secondary amines, phenols, some alcohols.[5][6] |
| Reaction Principle | Acylation (Amide bond formation).[1] | Sulfonylation (Sulfonamide bond formation).[6] |
| Detection Method | Primarily Mass Spectrometry (MS).[3] | Fluorescence, UV-Visible, Mass Spectrometry (MS).[6][7] |
| MS Sensitivity | Potentially very high due to the permanent positive charge on the pyridine ring, leading to enhanced ESI efficiency.[3] | Good, due to the readily protonated dimethylamino group.[6] |
| Derivative Stability | Picolinamides are generally stable. | Dansyl sulfonamides are stable.[6] |
| Reaction Conditions | Typically requires an organic solvent and a non-nucleophilic base. | Requires alkaline pH (typically pH 9-10.5) and often elevated temperatures.[8][9] |
| Specificity | Expected to be highly specific for amines over hydroxyl groups under controlled conditions. | Can react with phenols and alcohols, leading to potential side products and reduced specificity.[5] |
| Cost & Availability | Readily available as a research chemical. | Widely available and relatively inexpensive. |
| Isotopically Labeled Standards | Not as commonly available as dansyl chloride. | Commercially available in isotopically labeled forms (e.g., ¹³C, ¹⁵N) for quantitative studies. |
Experimental Protocols
General Protocol for Amine Derivatization with this compound (Hypothetical)
This protocol is based on general acylation reactions and would require optimization for specific applications.
Materials:
-
This compound
-
Amine-containing sample
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Quenching solution (e.g., a solution of a primary amine like butylamine or aqueous ammonium hydroxide)
Procedure:
-
Sample Preparation: Dissolve the dried amine-containing sample in the anhydrous aprotic solvent.
-
Reagent Preparation: Prepare a fresh solution of this compound in the same solvent.
-
Reaction: To the sample solution, add the non-nucleophilic base, followed by the this compound solution. The reaction is typically carried out at room temperature for 30-60 minutes.
-
Quenching: Add the quenching solution to react with excess picolinoyl chloride.
-
Sample Preparation for LC-MS: The reaction mixture may be diluted with a suitable solvent before injection into the LC-MS system.
Established Protocol for Amine Derivatization with Dansyl Chloride
This protocol is a widely used method for the derivatization of amino acids.[6]
Materials:
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)
-
Amine-containing sample
-
100 mM Sodium bicarbonate buffer (pH 9.5-10.5)
-
Quenching solution (e.g., 2.5% v/v formic acid or 10% aqueous ammonium hydroxide)[6]
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in the sodium bicarbonate buffer.
-
Reaction: Add the dansyl chloride solution to the sample. Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 30-60 minutes) in the dark.
-
Quenching: Add the quenching solution to stop the reaction.
-
Sample Preparation for LC-MS: The reaction mixture is typically centrifuged, and the supernatant is transferred to an autosampler vial for LC-MS analysis.
Visualizing the Workflow
This compound Derivatization Workflow
Caption: Workflow for amine derivatization with this compound.
Dansyl Chloride Derivatization Workflow
Caption: Workflow for amine derivatization with dansyl chloride.
Conclusion and Recommendations
Dansyl chloride remains a versatile and robust derivatizing reagent for amines, offering the significant advantage of enabling highly sensitive detection through both fluorescence and mass spectrometry. Its reactivity with phenols and alcohols can be a drawback where high specificity for amines is required. The availability of isotopically labeled standards makes it a strong choice for quantitative studies.
This compound presents a compelling, albeit less characterized, alternative specifically for LC-MS applications. The introduction of a picolinoyl group is expected to provide a substantial enhancement in ionization efficiency due to its permanent positive charge, potentially leading to lower limits of detection for amine-containing analytes in mass spectrometry. Its predicted higher specificity for amines compared to dansyl chloride could be advantageous in complex matrices.
Recommendations for Selection:
-
For multi-modal detection (fluorescence and MS) and when analyzing a broad range of compounds including phenols, Dansyl Chloride is a well-validated choice.
-
For applications demanding the highest possible sensitivity in LC-MS and where specificity for amines is crucial, This compound is a promising reagent to explore and optimize.
-
For established quantitative workflows requiring isotopically labeled standards , Dansyl Chloride currently has a significant advantage due to commercial availability.
Further experimental studies are warranted to directly compare the performance of this compound with dansyl chloride for the derivatization of various classes of amines to fully elucidate its potential in analytical chemistry.
References
- 1. Buy this compound | 39901-94-5 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive and selective quantification of catecholamine neurotransmitters in rat microdialysates by pre-column dansyl chloride derivatization using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Picolinoyl Chloride Hydrochloride and Benzoyl Chloride for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The acylation of nucleophiles, particularly amines and alcohols, is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and functional materials. The choice of an acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective, data-driven comparison between two common acylating agents: picolinoyl chloride hydrochloride and the archetypal benzoyl chloride.
Physicochemical Properties and Handling
A fundamental understanding of the physical properties and handling requirements of each reagent is paramount for safe and effective experimentation.
| Property | This compound | Benzoyl Chloride |
| Molecular Formula | C₆H₅Cl₂NO | C₇H₅ClO |
| Molecular Weight | 178.02 g/mol | 140.57 g/mol |
| Appearance | White to off-white solid | Colorless, fuming liquid |
| Melting Point | ~60-65 °C | -1 °C |
| Boiling Point | Not applicable (decomposes) | 197 °C |
| Solubility | Soluble in polar organic solvents; insoluble in water. | Reacts with water and alcohols; soluble in most organic solvents. |
| Stability | Corrosive and lachrymatory; moisture-sensitive. | Moisture-sensitive; reacts vigorously with water. |
Handling this compound: As a hydrochloride salt, this reagent is a solid that is generally easier to handle and weigh than a fuming liquid. However, its hydrochloride nature necessitates the use of a base in stoichiometric amounts to both neutralize the HCl salt and the HCl generated during the acylation reaction. It is corrosive and tear-inducing, requiring careful handling in a fume hood with appropriate personal protective equipment (PPE).
Handling Benzoyl Chloride: Benzoyl chloride is a volatile and corrosive liquid that fumes in moist air due to hydrolysis, which produces hydrochloric acid. It is a potent lachrymator and must be handled with extreme care in a well-ventilated fume hood, using appropriate PPE. Anhydrous conditions are essential to prevent decomposition.
Reactivity and Acylation Mechanism
Both picolinoyl chloride and benzoyl chloride acylate nucleophiles via a nucleophilic addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of an amine) on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the acylated product.
Caption: General mechanism for nucleophilic acyl substitution.
The primary difference in reactivity stems from the electronic nature of the aromatic ring attached to the carbonyl group.
-
Picolinoyl Chloride: The pyridine ring contains a nitrogen atom, which is more electronegative than carbon. This nitrogen atom exerts a strong electron-withdrawing inductive effect, making the carbonyl carbon of picolinoyl chloride significantly more electrophilic and thus, in principle, more reactive towards nucleophiles than benzoyl chloride.
-
Benzoyl Chloride: The benzene ring is less electron-withdrawing than the pyridine ring. The carbonyl group is primarily activated by the inductive effect of the chlorine and oxygen atoms.
However, the reactivity of picolinoyl chloride is moderated in its commercially available hydrochloride form. The protonated pyridine nitrogen further enhances the electron-withdrawing effect, but the reagent must first be neutralized by a base to generate the free, reactive picolinoyl chloride species.
Performance Comparison in N-Acylation
To illustrate the practical differences in performance, we present a comparison for the N-acylation of a model substrate, aniline.
| Parameter | N-picolinoylation of Aniline | N-benzoylation of Aniline |
| Reagent | This compound | Benzoyl Chloride |
| Base | Triethylamine (2.2 eq.) | 10% Aqueous NaOH |
| Solvent | Dichloromethane (DCM) | Water/DCM (biphasic) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | ~2-4 hours | ~15-30 minutes |
| Typical Yield | 65-85% | >90% |
| Byproduct | Triethylammonium chloride | Sodium chloride |
Discussion: The classic Schotten-Baumann reaction using benzoyl chloride with aqueous NaOH is rapid and high-yielding for the acylation of aniline. The reaction is often complete within 30 minutes. In contrast, the acylation with this compound in an organic solvent with an amine base like triethylamine is generally slower. This is likely due to the heterogeneous nature of the reaction initially (solid reagent) and the time required for the in-situ generation of the free acyl chloride. The yields are typically good but can be slightly lower than those achieved with benzoyl chloride under optimized Schotten-Baumann conditions.
Experimental Protocols
Protocol 1: N-acylation of Aniline with this compound
Materials:
-
Aniline
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (2.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-phenylpicolinamide.
Protocol 2: N-acylation of Aniline with Benzoyl Chloride (Schotten-Baumann Reaction)
Materials:
-
Aniline
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Cold water
Procedure:
-
In a conical flask, combine aniline (1.0 eq.) and 25 mL of 10% aqueous NaOH solution.
-
Add benzoyl chloride (1.2 eq.) slowly to the mixture while shaking vigorously.
-
Continue to shake the flask for 10-15 minutes. The product, benzanilide, will precipitate as a white solid. The odor of benzoyl chloride should disappear.
-
Add cold water to the flask to facilitate the breakup of the solid mass.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude benzanilide from hot ethanol to obtain the pure product.
Caption: Comparative experimental workflows for N-acylation.
Chemoselectivity and Potential Side Reactions
The high reactivity of acyl chlorides can sometimes be a drawback, leading to poor chemoselectivity in molecules with multiple nucleophilic sites.
Chemoselectivity (Amine vs. Alcohol): In a substrate containing both an amine and a hydroxyl group (e.g., ethanolamine), both reagents will preferentially acylate the more nucleophilic amine over the alcohol. However, forcing conditions (excess reagent, higher temperature) can lead to di-acylation. The slightly moderated reactivity of this compound (due to its salt form and potential for base-mediated delivery) might offer a subtle advantage in achieving mono-N-acylation if conditions are carefully controlled.
Side Reactions:
-
Hydrolysis: Both reagents are susceptible to hydrolysis. Benzoyl chloride reacts violently with water, while this compound is hydrolyzed in the presence of water to form picolinic acid. All reactions should be conducted under anhydrous conditions unless a Schotten-Baumann protocol is intentionally employed.
-
Di-acylation: With primary amines, prolonged reaction times or excess acylating agent can lead to the formation of a di-acylated product, although this is generally less favorable.
-
Reaction with Base: Picolinoyl chloride can potentially react with pyridine-based bases if used, leading to the formation of a reactive acylpyridinium salt. While this can enhance reactivity, it also introduces potential side products.
Caption: Electronic effects influencing reagent reactivity.
Conclusion
Both this compound and benzoyl chloride are effective acylating agents, but their suitability depends on the specific synthetic context.
Benzoyl Chloride remains the reagent of choice for rapid, high-yielding acylations where its high reactivity is an asset and can be controlled, as exemplified by the robust Schotten-Baumann protocol. Its primary drawbacks are its hazardous nature as a fuming liquid and its potential for lower chemoselectivity under harsh conditions.
This compound offers an alternative with a distinct electronic profile. The resulting picolinoyl amides and esters are of significant interest in medicinal chemistry and ligand design. While its intrinsic reactivity is high, its formulation as a stable, solid hydrochloride salt makes it easier to handle but necessitates careful consideration of stoichiometry and reaction kinetics due to the need for in-situ neutralization. This can lead to longer reaction times compared to benzoyl chloride.
For drug development professionals, the choice will be guided by the desired final product. If the benzoyl moiety is required, benzoyl chloride is a direct and efficient choice. If the unique electronic and chelating properties of the picolinoyl group are desired for biological activity or downstream applications, this compound is the appropriate, albeit mechanistically more complex, starting material.
A Comparative Guide to Analytical Method Validation: Picolinoyl Chloride Hydrochloride and its Alternatives for Corticosteroid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of corticosteroids, focusing on the validation of a method utilizing picolinoyl chloride hydrochloride for derivatization against established alternatives. The selection of an appropriate analytical method is paramount for obtaining accurate and reliable data in research and drug development. This document aims to facilitate this selection by presenting a side-by-side comparison of performance data and detailed experimental protocols.
Introduction to Derivatization in Corticosteroid Analysis
Corticosteroids are a class of steroid hormones that play crucial roles in a wide range of physiological processes. Accurate quantification of these compounds in biological matrices is essential for clinical diagnostics, pharmaceutical research, and anti-doping analysis. However, the analysis of corticosteroids by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their sometimes poor ionization efficiency. Chemical derivatization is a strategy employed to enhance the sensitivity and specificity of analysis by chemically modifying the analyte to improve its ionization and/or chromatographic properties.
This compound is a derivatizing agent that reacts with hydroxyl groups, such as those present in corticosteroids, to form picolinoyl esters. This derivatization introduces a pyridine group, which can significantly enhance the signal in positive ion electrospray ionization mass spectrometry (ESI-MS).[1] This guide compares the analytical method validation of a picolinoyl chloride-based method with two other common derivatization strategies for corticosteroids: hydroxylamine derivatization and dansyl chloride derivatization.
Data Presentation: A Quantitative Comparison
The following tables summarize the key validation parameters for analytical methods employing this compound (represented by its isomer isonicotinoyl chloride), hydroxylamine, and dansyl chloride for the analysis of corticosteroids. It is important to note that the data presented is compiled from different studies and may involve slightly different sets of corticosteroids. Therefore, a direct one-to-one comparison should be made with caution.
Table 1: Comparison of Linearity and Lower Limit of Quantification (LLQ)
| Derivatization Reagent | Analyte(s) | Linearity (Correlation Coefficient, r²) | Lower Limit of Quantification (LLQ) (ng/mL) | Reference |
| Isonicotinoyl Chloride | 12 Steroid Hormones (including Cortisol, Corticosterone) | Not explicitly stated, but method validated | 0.005 - 1 | [2] |
| Hydroxylamine | 10 Steroid Hormones (including Cortisone, Corticosterone) | > 0.99 | 0.05 - 5 | |
| Dansyl Chloride | Estrogens (as a proxy for hydroxyl-steroids) | Not explicitly stated, but method validated | Improvement of 2- to 8-fold in response |
Table 2: Comparison of Accuracy and Precision
| Derivatization Reagent | Analyte(s) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Isonicotinoyl Chloride | 12 Steroid Hormones (including Cortisol, Corticosterone) | 86.4 - 115.0 | Intra-assay: 5.3 - 12.8, Inter-assay: Not specified | [2] |
| Hydroxylamine | 10 Steroid Hormones (including Cortisone, Corticosterone) | 84.5 - 120 | Intra-day: < 11.1 | |
| Dansyl Chloride | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method. Below are representative protocols for the derivatization of corticosteroids using this compound, hydroxylamine, and dansyl chloride.
Protocol 1: this compound Derivatization (using Isonicotinoyl Chloride as an equivalent)
This protocol is adapted from a validated method for the analysis of 12 steroid hormones in serum.[2]
1. Sample Preparation:
-
To 100 µL of serum, add internal standards.
-
Perform protein precipitation with acetonitrile.
-
Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under a stream of nitrogen at 55°C.
2. Derivatization:
-
Reconstitute the dried residue in 100 µL of dichloromethane.
-
Add 10 µL of isonicotinoyl chloride solution.
-
Evaporate the mixture to dryness under a stream of nitrogen at 55°C.
3. Sample Analysis:
-
Reconstitute the derivatized sample in 100 µL of 50% methanol.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Hydroxylamine Derivatization
This protocol is based on a validated method for the quantification of ten steroid hormones in serum.
1. Sample Preparation:
-
Perform liquid-liquid extraction of the serum sample.
-
Evaporate the organic extract to dryness.
2. Derivatization:
-
Reconstitute the residue in a solution of hydroxylamine hydrochloride in a suitable buffer.
-
Incubate the reaction mixture at an optimized temperature and time (e.g., 40°C for 20 minutes).
3. Sample Analysis:
-
Inject an aliquot of the reaction mixture directly into the LC-MS/MS system.
Protocol 3: Dansyl Chloride Derivatization
This protocol is a general procedure for the derivatization of hydroxyl-containing steroids.
1. Sample Preparation:
-
Extract the corticosteroids from the biological matrix.
-
Evaporate the extract to dryness.
2. Derivatization:
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Add a solution of dansyl chloride in acetonitrile and a catalyst such as 4-(dimethylamino)pyridine (DMAP) and N,N-diisopropylethylamine.
-
Incubate the mixture at an elevated temperature (e.g., 65°C for 1 hour).
3. Sample Analysis:
-
Evaporate the reaction mixture to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualization
The following diagrams illustrate the key processes and relationships described in this guide.
References
- 1. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Picolinoyl Chloride Hydrochloride Derivatization: A Comparative Guide to Efficiency and Reproducibility in LC-MS Analysis
For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of small molecules by liquid chromatography-mass spectrometry (LC-MS) is paramount. However, many analytes, particularly those with poor ionization efficiency or chromatographic retention, require chemical derivatization to enhance their detection. Picolinoyl chloride hydrochloride has emerged as a notable derivatization reagent, particularly for hydroxyl-containing compounds. This guide provides an objective comparison of its performance against other common derivatization agents, supported by experimental data, to aid in the selection of an optimal analytical strategy.
Performance Comparison of Derivatization Agents
The choice of a derivatization agent is critical and depends on the functional groups of the target analyte, the sample matrix, and the desired analytical outcome. Picolinoyl chloride and its isomer, isonicotinoyl chloride, are primarily used to derivatize hydroxyl groups, significantly enhancing ionization efficiency in positive mode electrospray ionization (ESI)-MS.[1][2] This is attributed to the introduction of a readily protonated pyridine ring.
In contrast, reagents like dansyl chloride, dabsyl chloride, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are predominantly used for primary and secondary amines, such as those in amino acids and biogenic amines.[3][4] Benzoyl chloride offers broader reactivity, targeting primary and secondary amines, phenols, and even some hydroxyl groups.[5][6]
The following tables summarize the quantitative performance of this compound and its alternatives for different classes of compounds based on available literature.
Table 1: Comparison of Derivatization Agents for Steroids and Vitamin D Metabolites
| Derivatization Agent | Analyte Class | Signal Enhancement (compared to underivatized) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reproducibility (RSD) | Reference |
| Picolinoyl Chloride/Isonicotinoyl Chloride | Corticosteroids | 5-10 fold | Not specified | Not specified | [1] |
| Vitamin D Metabolites | 3-295 fold | Not specified | Not specified | [2] | |
| Dansyl Chloride | Steroid Hormones | Significant (qualitative) | Low concentrations detectable | Not specified | [7] |
Table 2: Comparison of Derivatization Agents for Amines, Amino Acids, and Neurotransmitters
| Derivatization Agent | Analyte Class | Signal Enhancement (compared to underivatized) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reproducibility (RSD) | Reference |
| This compound | Data not available for this analyte class | - | - | - | |
| Dansyl Chloride | Biogenic Amines | - | LOD: 0.015–0.075 µg/mL; LOQ: 0.05–0.25 µg/mL | Intra-day: 0.66–2.69%; Inter-day: 0.91–4.38% | [8] |
| Catecholamines | - | LOQ: 0.059-0.068 pmol/mL | Not specified | [9] | |
| Benzoyl Chloride | Neurotransmitters | >100 fold (for dopamine) | LOD: 0.03–250 nM | <10% | [6][10] |
| Biogenic Amines | - | LOD: 0.2-2.5 mg/L | Not specified | [11] | |
| FMOC-Cl | Amino Acids | - | LOD: as low as 1 fmol/µl | <10% | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for picolinoyl chloride derivatization and a common alternative, dansyl chloride.
Picolinoyl Chloride Derivatization of Corticosteroids
This protocol is adapted from a study on the quantification of corticosteroids in human saliva.[1]
-
Sample Preparation: Corticosteroids are extracted from the sample matrix using an appropriate solid-phase extraction (SPE) method.
-
Derivatization Reaction:
-
The dried extract is dissolved in a solution of picolinic acid in anhydrous pyridine.
-
2-methyl-6-nitrobenzoic anhydride (MNBA) in anhydrous acetonitrile is added as a condensing agent.
-
The mixture is vortexed and allowed to react at room temperature.
-
-
Quenching and Extraction: The reaction is quenched with the addition of a suitable buffer. The picolinoyl derivatives are then extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The organic layer is evaporated to dryness, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Dansyl Chloride Derivatization of Biogenic Amines
This protocol is a generalized procedure based on common methods for biogenic amine analysis.[8][12]
-
Sample Preparation: Biogenic amines are extracted from the sample, typically using an acidic solution (e.g., perchloric acid or hydrochloric acid).
-
Derivatization Reaction:
-
An aliquot of the extract is mixed with a sodium carbonate/bicarbonate buffer to achieve an alkaline pH (typically pH 9-10).
-
A solution of dansyl chloride in acetone or acetonitrile is added.
-
The mixture is incubated at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes).
-
-
Quenching: The reaction is stopped by adding a reagent like ammonia or sodium hydroxide to consume the excess dansyl chloride.
-
Analysis: The derivatized sample is filtered and injected into the LC-MS/MS system.
Visualizing Derivatization Workflows and Comparisons
To better illustrate the processes and logical relationships, the following diagrams were generated using Graphviz.
References
- 1. ddtjournal.com [ddtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. daneshyari.com [daneshyari.com]
- 8. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and selective quantification of catecholamine neurotransmitters in rat microdialysates by pre-column dansyl chloride derivatization using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Picolinoyl Chloride Hydrochloride with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of picolinoyl chloride hydrochloride with common nucleophilic functional groups, namely amines, alcohols, and thiols. This compound is a valuable reagent in organic synthesis, utilized for the introduction of the picolinoyl moiety into various molecules.[1] Its high reactivity necessitates a thorough understanding of its cross-reactivity to ensure selectivity and minimize the formation of undesired byproducts, particularly when working with multifunctional substrates. This guide presents a qualitative and illustrative quantitative comparison of its reactivity, detailed experimental protocols for model reactions, and visualizations of reaction pathways and experimental workflows.
Introduction to the Reactivity of this compound
This compound is an acyl chloride, a class of organic compounds characterized by a carbonyl group bonded to a chlorine atom. The strong electron-withdrawing effects of both the oxygen and chlorine atoms render the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles.[2] The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[3] Consequently, this compound reacts readily with a variety of nucleophiles.[1][4] The general order of nucleophilicity for the functional groups discussed in this guide is amines > alcohols > thiols, which significantly influences their reaction rates with this compound.
Data Presentation: A Comparative Overview
| Functional Group | Nucleophile Example | Product Type | General Reactivity | Illustrative Yield (%) | Reaction Conditions |
| Primary Amine | Aniline | Amide | Very High | ~96 | Acetic anhydride, MgCl₂, RT, 30 min |
| Primary Alcohol | Ethanol | Ester | High | 85[5] | H₂SO₄, reflux overnight |
| Thiol | Thiophenol | Thioester | Moderate to High | 63[6] | Benzoyl chloride, NaOH, methanol, RT, overnight |
Note: The yield data presented is for illustrative purposes and is not from directly comparable experiments with this compound under standardized conditions. The reaction with aniline used acetic anhydride, the reaction with ethanol used picolinic acid with a strong acid catalyst, and the reaction with thiophenol used benzoyl chloride.
Experimental Protocols
The following are standardized protocols for the reaction of this compound with representative nucleophiles. These protocols are designed to be comparable, employing a common solvent and base.
Synthesis of N-Phenylpicolinamide (Amine Acylation)
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Ethyl Picolinate (Alcohol Acylation)
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve anhydrous ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Synthesis of S-Phenyl Picolinothioate (Thiol Acylation)
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve thiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for acylation.
Discussion of Cross-Reactivity and Chemoselectivity
The reactivity of this compound towards different functional groups is primarily dictated by the nucleophilicity of the reacting atom. In a competitive scenario with a substrate containing multiple nucleophilic sites, such as an amino alcohol, the more nucleophilic group will react preferentially.
Amines vs. Alcohols: Amines are generally more nucleophilic than alcohols.[8] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. Consequently, in the presence of both an amino and a hydroxyl group, this compound will selectively acylate the amino group to form an amide.[9][10][11][12] O-acylation of the hydroxyl group can often be achieved by first protecting the more reactive amino group.
Thiols: Thiols are also potent nucleophiles and react readily with acyl chlorides.[4] Their reactivity relative to amines and alcohols can vary depending on the specific reaction conditions, such as the pH. In a neutral or basic medium, thiols are typically more nucleophilic than alcohols but less nucleophilic than amines.
Potential Side Reactions
A notable side reaction, particularly when preparing picolinoyl chloride from picolinic acid using thionyl chloride, is the potential for chlorination of the pyridine ring. This can lead to the formation of chlorinated picolinoyl chloride, which will result in chlorinated byproducts in the final acylated product. Careful control of the reaction conditions during the preparation of the acyl chloride is crucial to minimize this impurity.
Conclusion
This compound is a highly reactive acylating agent that readily reacts with amines, alcohols, and thiols. The general order of reactivity is amines > thiols > alcohols, which is governed by the nucleophilicity of these functional groups. This inherent chemoselectivity allows for the preferential acylation of amino groups in the presence of hydroxyl or thiol functionalities. For the selective acylation of less reactive groups, protection of the more reactive ones is often necessary. Researchers and drug development professionals should consider these reactivity differences and potential side reactions to design efficient and selective synthetic strategies.
References
- 1. chembk.com [chembk.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 6. S-Phenyl benzothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis Using Picolinoyl Chloride Hydrochloride Derivatization and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of compounds containing primary and secondary amine functional groups is a frequent analytical challenge. Derivatization, the chemical modification of an analyte, is a powerful strategy to enhance analytical performance, particularly for liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of picolinoyl chloride hydrochloride derivatization and other common reagents, offering insights into their performance backed by experimental data.
While direct and extensive comparative studies on this compound for amine analysis are limited in peer-reviewed literature, the principles of picolinoyl derivatization have been shown to significantly enhance mass spectrometric detection. For instance, derivatization of corticosteroids using picolinic acid resulted in a 5- to 10-fold increase in electrospray ionization (ESI) response compared to underivatized molecules[1]. This suggests that the introduction of the picolinoyl group, which contains a readily protonatable nitrogen atom, is an effective strategy for improving ionization efficiency in positive-ion LC-MS.
This guide will compare the known attributes of picolinoyl derivatization with well-established amine-reactive reagents: Dansyl Chloride and Benzoyl Chloride.
Quantitative Performance Comparison
The choice of derivatization reagent is critical and depends on the analyte, the sample matrix, and the desired analytical outcome, such as improved sensitivity, chromatographic retention, or selectivity. The following tables summarize the performance characteristics of these derivatization agents.
Table 1: General Performance Characteristics of Amine Derivatization Reagents
| Feature | Picolinoyl Derivatization (Inferred) | Dansyl Chloride | Benzoyl Chloride |
| Primary Target Analytes | Primary & Secondary Amines, Alcohols | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols, Thiols |
| Detection Mode | LC-MS (Positive ESI) | HPLC-UV/Fluorescence, LC-MS | HPLC-UV, LC-MS |
| Key Advantage | Potentially significant enhancement of MS signal intensity[1]. | Well-established, stable derivatives, strong fluorescence. | Fast reaction, improves chromatographic retention, versatile[2][3]. |
| Limitations | Limited documented applications and protocols for amines. | Can react with other nucleophiles[4]. | Can be non-selective, reacting with multiple functional groups. |
Table 2: Quantitative Performance Data for Alternative Derivatization Reagents
| Parameter | Dansyl Chloride | Benzoyl Chloride |
| Sensitivity | Enables picomole to femtomole level detection[5]. | Limits of detection for many neurochemicals below 10 nM[3]. |
| **Linearity (R²) ** | > 0.99 for biogenic amines. | > 0.99 for a wide range of neurochemicals[3]. |
| Precision (RSD) | Intra-day and inter-day precision typically <15%. | Relative standard deviations below 10%[3]. |
| Derivative Stability | High, derivatives are stable for extended periods[5]. | Derivatives in methanol should be stored at 4°C for up to 3 days[4]. |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reproducible and reliable quantitative results. Below are generalized protocols for derivatization using this compound (inferred), dansyl chloride, and benzoyl chloride.
Protocol 1: this compound Derivatization (General Procedure)
This protocol is a generalized procedure based on the reactivity of acyl chlorides with amines and will require optimization for specific applications.
Materials:
-
This compound
-
Analyte solution (containing primary or secondary amines)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Basic catalyst (e.g., pyridine, triethylamine)
-
Quenching reagent (e.g., water, methanol)
Procedure:
-
Sample Preparation: Dissolve the sample containing the analyte in an appropriate aprotic solvent.
-
Reagent Preparation: Prepare a solution of this compound in an aprotic solvent.
-
Derivatization Reaction:
-
To the analyte solution, add the basic catalyst (e.g., pyridine) to neutralize the hydrochloride and facilitate the reaction.
-
Add the this compound solution to the reaction mixture.
-
Vortex the mixture and incubate at a controlled temperature (e.g., room temperature to 60°C). The reaction time will need to be optimized (e.g., 30-60 minutes).
-
-
Quenching: Stop the reaction by adding a quenching reagent to consume any excess picolinoyl chloride.
-
Sample Dilution: Dilute the derivatized sample to the appropriate concentration for LC-MS analysis.
Protocol 2: Dansyl Chloride Derivatization for Amines
This protocol is a widely used method for the derivatization of amino acids and biogenic amines.
Materials:
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone or acetonitrile)
-
Sodium carbonate or borate buffer (e.g., 0.1 M, pH 9.5-10)
-
Analyte solution
-
Heating block or water bath
-
Quenching solution (e.g., a solution of a primary amine like proline or glycine)
Procedure:
-
Sample Preparation: Prepare the amine-containing sample in a suitable solvent.
-
Reaction Mixture: In a reaction vial, combine the analyte solution with the alkaline buffer.
-
Derivatization:
-
Quenching: Add the quenching solution to react with excess dansyl chloride.
-
Analysis: The sample is now ready for dilution and analysis by HPLC-UV/Fluorescence or LC-MS.
Protocol 3: Benzoyl Chloride Derivatization for Amines
This protocol is a rapid and effective method for derivatizing a broad range of amine-containing compounds.
Materials:
-
Benzoyl chloride solution (e.g., 2% v/v in acetonitrile)
-
Sodium carbonate buffer (e.g., 100 mM)
-
Analyte solution
-
Internal standard mixture (optional, can be prepared using ¹³C-labeled benzoyl chloride)
-
Quenching solution (e.g., an acidic solution like formic acid or sulfuric acid)
Procedure:
-
Sample Preparation: Prepare the analyte solution. For biological samples, a protein precipitation step may be necessary[3].
-
Derivatization:
-
To the sample, sequentially add the sodium carbonate buffer and the benzoyl chloride solution.
-
The reaction is typically very fast and can proceed at room temperature.
-
-
Internal Standard Addition & Quenching: Add the internal standard mixture (if used) and the acidic quenching solution[3].
-
Sample Preparation for Analysis: The sample may require centrifugation and dilution prior to LC-MS analysis.
Visualizing the Workflow
To better illustrate the derivatization process, the following diagrams outline the key steps in a typical analytical workflow.
References
- 1. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Picolinoyl Chloride Hydrochloride in Complex Biological Matrices: A Comparative Performance Guide
For researchers, scientists, and drug development professionals working with complex biological matrices, the accurate and sensitive quantification of target analytes is paramount. Chemical derivatization is a powerful strategy to enhance the analytical performance of compounds that exhibit poor ionization efficiency or chromatographic retention in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of picolinoyl chloride hydrochloride and two widely used alternatives, benzoyl chloride and dansyl chloride, for the derivatization of amine-containing metabolites in biological samples.
While this compound is a known acylating agent, its application for the derivatization of amines in complex biological matrices for LC-MS analysis is not as extensively documented as benzoyl chloride and dansyl chloride.[1] This guide summarizes the available information and provides a detailed comparison based on published experimental data for the alternative reagents.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent significantly impacts the sensitivity, selectivity, and robustness of an analytical method. The following table summarizes the key performance characteristics of this compound, benzoyl chloride, and dansyl chloride.
| Feature | This compound | Benzoyl Chloride | Dansyl Chloride |
| Target Analytes | Primarily documented for corticosteroids and hydroxyl groups.[2] Reactivity with amines is expected but lacks extensive documentation in biological matrices. | Primary and secondary amines, phenols, thiols, and some alcohols.[3] | Primary and secondary amines, phenols.[2] |
| Reaction Speed | Data not readily available for amine derivatization. | Fast (seconds to minutes) at room temperature.[3] | Slower (30-60 minutes) and often requires elevated temperatures.[4] |
| Signal Enhancement in LC-MS | Picolinoyl moiety is expected to enhance ionization efficiency. | Significant signal enhancement reported (up to 1000-fold).[5] | Introduces a highly fluorescent and readily ionizable group, leading to significant sensitivity improvement. |
| Derivative Stability | Data not readily available for amine derivatives. | Benzoylated products are generally stable.[3] | Dansylated derivatives are stable. |
| Availability of Isotopically Labeled Reagent | Not commonly available. | 13C-labeled benzoyl chloride is commercially available for use as an internal standard.[3] | 13C- and 15N-labeled dansyl chloride are available. |
| Matrix Effects | Data not readily available in complex biological matrices. | Can be minimized with appropriate sample preparation and chromatographic separation. | Can be influenced by the sample matrix; proper cleanup is recommended. |
Experimental Protocols
Experimental Protocol: Benzoyl Chloride Derivatization of Amines in Human Serum
This protocol is adapted from a method for the analysis of neurochemicals in various biological matrices.[3]
1. Sample Preparation: a. To 50 µL of human serum, add 200 µL of ice-cold acetonitrile to precipitate proteins. b. Vortex the mixture vigorously. c. Centrifuge at 12,100 x g for 10 minutes. d. Transfer the supernatant to a new tube.
2. Derivatization Reaction: a. To 20 µL of the supernatant, add 10 µL of 100 mM sodium carbonate solution. b. Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile. c. Vortex the mixture immediately. d. Add 10 µL of an internal standard mixture (if used). e. Add 50 µL of water to quench the reaction and reduce the organic solvent concentration.
3. LC-MS/MS Analysis: a. Inject an appropriate volume of the final derivatized sample into the LC-MS/MS system. b. Chromatographic Separation:
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase A: 10 mM ammonium formate with 0.15% formic acid in water.
- Mobile Phase B: Acetonitrile.
- A gradient elution is typically employed.[3] c. Mass Spectrometry Detection:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
Experimental Protocol: Dansyl Chloride Derivatization of Amino Acids in Biological Samples
This protocol is a generalized method based on established procedures for amino acid analysis.
1. Sample Preparation: a. Perform protein precipitation on the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent like acetonitrile or methanol. b. Centrifuge to pellet the precipitated proteins and collect the supernatant. c. Evaporate the supernatant to dryness under a stream of nitrogen. d. Reconstitute the dried extract in a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.8).
2. Derivatization Reaction: a. Prepare a fresh solution of 50 mM dansyl chloride in acetonitrile. b. To 25 µL of the reconstituted sample extract, add 50 µL of a 1:1 mixture of 100 mM sodium carbonate/bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile. c. Mix well and incubate at 60°C for 60 minutes in the dark. d. Quench the reaction by adding 10 µL of 10% (v/v) ammonium hydroxide.
3. LC-MS/MS Analysis: a. Dilute the derivatized sample as needed for LC-MS analysis. b. Chromatographic Separation:
- Column: A C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Employ a suitable gradient elution program. c. Mass Spectrometry Detection:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Acquisition Mode: MRM for targeted analysis.
Workflow and Pathway Diagrams
To visualize the experimental processes and the underlying chemical reactions, the following diagrams are provided.
Caption: General experimental workflow for derivatization-based LC-MS analysis.
Caption: General chemical reaction for amine derivatization with an acyl chloride.
Conclusion
Both benzoyl chloride and dansyl chloride are well-established and effective derivatizing agents for enhancing the LC-MS analysis of amine-containing compounds in complex biological matrices. Benzoyl chloride offers the advantage of a very rapid reaction at room temperature, while dansyl chloride provides highly fluorescent derivatives beneficial for fluorescence detection in addition to MS.[3][4] The choice between these reagents will depend on the specific analytes of interest, the required sensitivity, and the available instrumentation.
Based on the available literature, this compound is a promising reagent for the derivatization of hydroxyl groups, such as those in corticosteroids.[2] However, there is a lack of comprehensive, publicly available data and validated protocols for its application to the broad class of amine-containing metabolites in complex biological samples. Therefore, for researchers targeting amines, benzoyl chloride and dansyl chloride represent more established and well-documented choices with readily available protocols and a proven track record of performance. Further research is warranted to fully explore and validate the potential of this compound as a derivatizing agent for a wider range of analytes in metabolomics and other fields.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Picolinoyl Chloride Hydrochloride and Fmoc-Cl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of reagents for amino acid protection and coupling is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide. Among the various strategies, the use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of the established Fmoc-Cl-based methodologies with the potential applications of picolinoyl chloride hydrochloride, a reactive acylating agent. While direct comparative studies are scarce, this document aims to provide a comprehensive overview based on available data and chemical principles to inform reagent selection in peptide synthesis workflows.
Introduction to the Reagents
Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) is widely used for the introduction of the Fmoc protecting group onto the N-terminus of amino acids. This base-labile protecting group is central to the orthogonal strategy of Fmoc-SPPS, allowing for selective deprotection without affecting acid-labile side-chain protecting groups. Furthermore, Fmoc-amino acids can be converted to highly reactive Fmoc-amino acid chlorides , which serve as efficient coupling agents themselves.
This compound is the hydrochloride salt of 2-pyridinecarbonyl chloride. It is a highly reactive acylating agent due to the electron-withdrawing nature of the pyridine ring and the chloride leaving group. While its primary applications are in the synthesis of various organic compounds, its reactivity suggests potential utility in peptide bond formation, particularly for N-terminal modification or as a coupling reagent.
Performance Comparison: this compound vs. Fmoc-Amino Acid Chlorides
Due to the limited availability of direct comparative experimental data for this compound as a general coupling reagent in peptide synthesis, the following table provides a comparison based on established knowledge of Fmoc-amino acid chlorides and the inferred properties of this compound from its known chemical reactivity.
| Parameter | This compound (Inferred) | Fmoc-Amino Acid Chlorides |
| Primary Role | N-terminal acylation, potential coupling agent | N-protection (as Fmoc-Cl), direct coupling agents |
| Reactivity | High, as a reactive acyl chloride[1][2]. | High, effective for peptide bond formation[3]. |
| Coupling Efficiency | Expected to be high due to its reactivity, but quantitative data in peptide synthesis is lacking. | Generally high, especially for overcoming sterically hindered couplings[3]. |
| Racemization Risk | Potentially high. Acyl chlorides of amino acids are known to be prone to racemization, especially in the presence of base[4][5]. The picolinoyl group itself does not offer the urethane protection that suppresses racemization. | The urethane linkage of the Fmoc group significantly suppresses racemization during coupling[6]. However, some level of racemization can still occur, particularly with sensitive amino acids like histidine and cysteine[4]. |
| Side Reactions | Potential for side reactions with nucleophilic side chains. Hydrolysis to picolinic acid in the presence of water[1]. | Aspartimide formation is a notable side reaction in Fmoc-SPPS, especially with aspartic acid residues[6]. Guanidinylation of the N-terminus can occur with some coupling reagents if not pre-activated[4]. |
| Steric Hindrance | The picolinoyl group is relatively small, which may be advantageous in coupling to sterically hindered amines. | The Fmoc group is bulky, which can sometimes lead to incomplete couplings in sterically demanding situations[7]. |
| Cleavage Conditions | The picolinoyl amide bond formed is stable and generally not cleaved under standard peptide synthesis conditions. It would remain as a permanent N-terminal modification. | The Fmoc group is readily cleaved by mild base (e.g., 20% piperidine in DMF)[8]. |
| Applications | Primarily for introducing a permanent picolinoyl group at the N-terminus for specific applications (e.g., metal chelation, altering pharmacokinetic properties). Its use as a general coupling reagent is not established. | Standard for N-terminal protection in Fmoc-SPPS. Fmoc-amino acid chlorides are used for efficient coupling, especially in "difficult" sequences[3]. |
Experimental Protocols
Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the fundamental steps of peptide chain elongation using Fmoc-protected amino acids.
-
Resin Swelling: The solid support (e.g., 2-chlorotrityl chloride resin) is swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF)[8].
-
First Amino Acid Loading: The first Fmoc-protected amino acid is attached to the resin, often with the aid of a base such as diisopropylethylamine (DIPEA)[8].
-
Capping: Any unreacted sites on the resin are capped to prevent the formation of deletion sequences. A common capping solution is a mixture of methanol and DIPEA in DCM[8].
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF[8].
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct[8].
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin. Common coupling reagents include HBTU, HATU, or the direct use of pre-formed Fmoc-amino acid chlorides[8].
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts[8].
-
Repeat: Steps 4-7 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA) and scavengers[8].
Protocol 2: Peptide Coupling using Fmoc-Amino Acid Chlorides
This method utilizes the high reactivity of Fmoc-amino acid chlorides for peptide bond formation.
-
Preparation of Fmoc-Amino Acid Chloride: The Fmoc-protected amino acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM to generate the corresponding Fmoc-amino acid chloride. These can often be isolated as stable solids[3].
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed as described in Protocol 1, step 4.
-
Washing: The resin is thoroughly washed with DMF[8].
-
Coupling: The prepared Fmoc-amino acid chloride (typically 1.5-3 equivalents) is dissolved in an anhydrous solvent (e.g., DCM or DMF) and added to the resin. A hindered base like 2,4,6-collidine or DIPEA is often added to neutralize the HCl generated during the reaction. The coupling is typically rapid[9].
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts[8].
-
Repeat: The cycle of deprotection and coupling is continued for the entire peptide sequence.
Protocol 3: N-Terminal Picolinoylation of a Peptide
This protocol describes the use of this compound for the specific modification of the N-terminus of a peptide.
-
Peptide Synthesis: The desired peptide is synthesized on a solid support using a standard Fmoc-SPPS protocol, leaving the final N-terminal Fmoc group intact.
-
Final Fmoc Deprotection: The N-terminal Fmoc group is removed using 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF and then with a non-nucleophilic solvent like DCM.
-
Picolinoylation: this compound (e.g., 2-5 equivalents) is dissolved in an anhydrous aprotic solvent such as DCM or DMF. A non-nucleophilic base like DIPEA (2-3 equivalents per equivalent of this compound) is added to the solution. This mixture is then added to the resin-bound peptide. The reaction is allowed to proceed at room temperature for 1-2 hours.
-
Washing: The resin is washed extensively with DCM and DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: The picolinoylated peptide is cleaved from the resin and deprotected using a standard TFA cleavage cocktail.
Visualizing the Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. Buy this compound | 39901-94-5 [smolecule.com]
- 2. CAS 39901-94-5: this compound [cymitquimica.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Picolinoyl Chloride Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical compounds like picolinoyl chloride hydrochloride is a critical component of laboratory safety. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring the protection of personnel and the environment.
This compound is a corrosive and moisture-sensitive compound that requires careful management.[1][2] Adherence to the following protocols is essential to mitigate risks of chemical burns, respiratory irritation, and other potential hazards.[3][4]
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that the appropriate personal protective equipment is worn and that the work area is properly equipped.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] An emergency safety shower and eyewash station must be readily accessible.[5]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[5]
-
Hand Protection : Use impervious chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Respiratory Protection : For situations where dust may be generated, a dust respirator or a self-contained breathing apparatus (SCBA) is necessary.[5]
-
Protective Clothing : A lab coat, long pants, and closed-toe shoes are mandatory. For larger spills, impervious protective clothing may be required.[1][5]
-
II. Spill Management and Cleanup
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably under a chemical fume hood.
-
Containment : Carefully sweep the solid material to collect it into an airtight container, taking care not to disperse dust.[5] Avoid generating dusty conditions during cleanup.[1]
-
Disposal of Cleanup Materials : All materials used for cleanup, including contaminated gloves and wipes, should be placed in a designated hazardous waste container for proper disposal.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not discharge into drains or the environment.[6]
-
Waste Collection :
-
Carefully transfer the waste this compound into a clearly labeled, sealed, and appropriate hazardous waste container.
-
Ensure the container is compatible with corrosive materials.
-
-
Labeling and Storage :
-
The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., corrosive).
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[3]
-
-
Professional Disposal :
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[5] However, this should only be performed by qualified professionals at a licensed facility.
-
IV. Key Data Summary
The following table summarizes essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source(s) |
| Chemical Formula | C₆H₅Cl₂NO | [5] |
| Appearance | White to beige solid | [1][6] |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage, harmful if swallowed, may be corrosive to metals. | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents, bases, moisture. | [1][3][6] |
| Storage Conditions | Store in a dry, cool, well-ventilated place in a tightly closed container under an inert atmosphere. | [6][7] |
| Disposal Method | Dispose of through an approved waste disposal plant. Do not empty into drains. | [5][6] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By strictly following these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks and promoting a secure working environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before handling any chemical.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Buy this compound | 39901-94-5 [smolecule.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. This compound | C6H5Cl2NO | CID 135033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound [acrospharmatech.com]
Personal protective equipment for handling Picolinoyl chloride hydrochloride
Essential Safety and Handling Guide for Picolinoyl Chloride Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like this compound. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards. This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[1][2] The compound is hygroscopic and reacts with water, potentially releasing hydrochloric acid.[3][4] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[3][5]
Personal Protective Equipment (PPE)
A systematic approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][6] | To protect against splashes and dust that can cause severe eye damage.[6] |
| Hand Protection | Impervious protective gloves (e.g., PVC, Neoprene, or Nitrile rubber).[6] Gloves must be inspected before use. | To prevent skin contact which can result in severe burns.[6] |
| Body Protection | A chemical-resistant lab coat or a complete suit protecting against chemicals.[6] | To protect the body from accidental splashes and contact.[6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., dust respirator, self-contained breathing apparatus) if dust will be generated or if not handled in a fume hood.[7] | To prevent inhalation of corrosive dust and vapors that can damage the respiratory tract.[3] |
Emergency Procedures: First Aid
Immediate action is critical in the event of exposure. The following table outlines the initial first-aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor. If breathing is difficult, give oxygen.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water for at least 15 minutes.[3] Immediately call a POISON CENTER or doctor. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[7] Immediately call a POISON CENTER or doctor. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give a cupful of water.[3] Never give anything by mouth to an unconscious person.[3] Immediately call a POISON CENTER or doctor. |
Operational Plan: From Handling to Disposal
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.
Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[3][5][7]
Handling Procedure
-
Wear all the requisite PPE as detailed in the table above.[8]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Avoid generating dust.[3] Use a closed system if possible.
-
Wash hands and face thoroughly after handling.[3]
Spill Response
-
In case of a spill, evacuate the area immediately.[9]
-
For minor spills, sweep up the solid material, taking care not to disperse dust, and collect it into a suitable, labeled, and airtight container for disposal.[7]
-
Do not allow the spilled chemical to enter drains or waterways.[7][10]
Disposal Plan
-
Dispose of waste in accordance with all federal, state, and local regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[3]
-
One possible method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
References
- 1. This compound | C6H5Cl2NO | CID 135033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39901-94-5 [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. CAS 39901-94-5: this compound [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 39901-94-5 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 9. nj.gov [nj.gov]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
